Aminopeptidase-IN-1
Description
The exact mass of the compound ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate is 356.10083623 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-3-5-11(6-4-10)20(23)24)13-8-7-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTAMBMUQWHXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Aminopeptidase Inhibitors: A Focus on a Representative Compound
Disclaimer: The specific compound "Aminopeptidase-IN-1" was not found in the public domain literature. Therefore, this guide provides a detailed overview of the mechanism of action of a representative aminopeptidase inhibitor, Leucine Phosphonic Acid, an inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). The principles, experimental protocols, and data presentation are structured to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals in the field of aminopeptidase inhibition.
Introduction to Aminopeptidases and Their Inhibition
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are crucial in a variety of physiological processes, including protein digestion, peptide metabolism, and regulation of bioactive peptides.[1][2] Dysregulation of aminopeptidase activity has been implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[1]
Aminopeptidase inhibitors are molecules that bind to aminopeptidases and prevent them from carrying out their enzymatic function. These inhibitors can act through various mechanisms, including competitive, non-competitive, and allosteric inhibition. This guide focuses on the mechanism of action of a representative competitive inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), Leucine Phosphonic Acid.
Core Mechanism of Action of Aminopeptidase Inhibitors
The fundamental mechanism of action for many aminopeptidase inhibitors involves binding to the active site of the enzyme, thereby preventing the substrate from binding and being processed. Most aminopeptidases are metalloenzymes, often containing a zinc ion in their active site that is essential for catalysis. The catalytic mechanism generally involves the metal ion activating a water molecule, which then acts as a nucleophile to attack the peptide bond of the substrate.
Inhibitors like Leucine Phosphonic Acid are designed to mimic the transition state of the peptide substrate during hydrolysis. The phosphonic acid group can chelate the active site zinc ion, forming a stable complex and effectively blocking the enzyme's activity.
Below is a diagram illustrating the general mechanism of competitive inhibition of a metallo-aminopeptidase.
Caption: General mechanism of competitive aminopeptidase inhibition.
Quantitative Data for Aminopeptidase Inhibitors
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The Ki is the dissociation constant of the enzyme-inhibitor complex and represents a more absolute measure of inhibitor potency.
The following table summarizes the quantitative data for selected ERAP1 inhibitors.
| Inhibitor Name | Target Enzyme | Standard Type | Standard Value (nM) |
| [(2S)-2-[[(2S)-1-Amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid | ERAP1 | IC50 | 33.0, 48.0 |
| [(2S)-2-[[(2S)-1-Amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid | ERAP1 | IC50 | 3694.0 |
| [(2S)-2-[[(2S)-1-Amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid | ERAP1 | Ki | 3500.0 |
| Leucine Phosphonic Acid | ERAP1 | Ki | 5080.0 |
| Phosphonic acid, (1-amino-3-phenylpropyl)- | ERAP1 | Ki | 26900.0 |
Data sourced from AAT Bioquest.
Experimental Protocols
Aminopeptidase Activity Assay (Spectrophotometric)
This protocol is adapted from a standard method for measuring aminopeptidase activity using a chromogenic substrate.
Principle: The enzyme hydrolyzes a synthetic substrate, L-Leucine p-nitroanilide, releasing p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Aminopeptidase enzyme solution
-
L-Leucine p-nitroanilide (substrate)
-
Tricine buffer (pH 8.0)
-
Methanol
-
Bovine Serum Albumin (BSA)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing Tricine buffer, methanol, and L-leucine p-nitroanilide.
-
Equilibrate the reaction cocktail and the enzyme solution to 25°C.
-
Add the enzyme solution to the reaction cocktail in the wells of a microplate to initiate the reaction.
-
Immediately measure the increase in absorbance at 405 nm over time using a spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
IC50 Determination Assay
This protocol outlines the determination of the IC50 value for an aminopeptidase inhibitor.
Principle: The enzymatic activity is measured in the presence of varying concentrations of the inhibitor to determine the concentration that causes 50% inhibition.
Materials:
-
Same as the aminopeptidase activity assay
-
Aminopeptidase inhibitor of interest
Procedure:
-
Perform the aminopeptidase activity assay as described above.
-
In parallel, set up reactions containing a fixed concentration of enzyme and substrate, but with serially diluted concentrations of the inhibitor.
-
Measure the reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
The IC50 value is the inhibitor concentration that corresponds to 50% of the maximal enzymatic activity.
Caption: Workflow for IC50 determination of an aminopeptidase inhibitor.
Signaling Pathways Associated with Aminopeptidase Function
Aminopeptidases are involved in various signaling pathways, and their inhibition can have significant downstream effects. For example, Aminopeptidase N (CD13) has been shown to be linked to signal transduction pathways in monocytes, influencing calcium signaling and the MAPK pathway. Ligation of APN/CD13 can lead to the phosphorylation of ERK1/2, JNK, and p38 MAP kinases, and induce the expression of cytokines like IL-8.
ERAP1, the target of our representative inhibitor, plays a critical role in the antigen processing and presentation pathway by trimming peptides for loading onto MHC class I molecules. Inhibition of ERAP1 can therefore modulate the immune response.
The diagram below illustrates the signaling cascade initiated by Aminopeptidase N/CD13 ligation in monocytes.
Caption: Signaling pathway associated with Aminopeptidase N/CD13.
Conclusion
This technical guide has provided a comprehensive overview of the mechanism of action of aminopeptidase inhibitors, using Leucine Phosphonic Acid as a representative example. The guide has detailed the core inhibitory mechanism, presented quantitative data for inhibitor potency, outlined key experimental protocols for assessing inhibitor activity, and described relevant signaling pathways. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of aminopeptidase inhibitors and their therapeutic potential.
References
A Technical Guide to HA-08: A Novel and Potent Inhibitor of Insulin-Regulated Aminopeptidase (IRAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes.[1] Its involvement in cognitive functions, glucose metabolism, and the regulation of peptide hormones like oxytocin and vasopressin has made it a compelling target for drug discovery.[2][3] Inhibition of IRAP has been shown to enhance memory and learning in preclinical models, suggesting its therapeutic potential for cognitive disorders such as Alzheimer's disease.[4] This technical guide provides an in-depth overview of HA-08, a novel, potent, and selective macrocyclic peptide inhibitor of IRAP.[2]
Core Compound: HA-08
HA-08 is a synthetic macrocyclic peptidomimetic that acts as a competitive inhibitor of IRAP. Its design was inspired by the structures of angiotensin IV, a known IRAP inhibitor, and the natural IRAP substrates, oxytocin and vasopressin. The macrocyclic structure of HA-08 confers high potency and significantly improved metabolic stability compared to linear peptide inhibitors.
Quantitative Data Presentation
The following tables summarize the inhibitory potency and selectivity of HA-08 in comparison to other key IRAP inhibitors.
Table 1: Inhibitory Potency of IRAP Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Source(s) |
| HA-08 | 8 - 18 | 3.3 | |
| HFI-419 | - | 480 | |
| Angiotensin IV | - | 62 | |
| LVV-hemorphin-7 | - | 56 - 620 |
Table 2: Selectivity of HA-08 for IRAP over other Aminopeptidases
| Aminopeptidase | HA-08 Inhibition | Selectivity Fold (approx.) | Source(s) |
| Aminopeptidase N (AP-N) | > 7000 nM (Ki) | > 2000-fold | |
| ERAP1 | Inactive | - | |
| ERAP2 | Weak inhibitor | High |
Experimental Protocols
IRAP Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the inhibitory activity of compounds against IRAP using a fluorogenic substrate.
a. Materials:
-
Recombinant human IRAP enzyme
-
L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., HA-08) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
b. Procedure:
-
Prepare a solution of recombinant human IRAP in assay buffer to a final concentration of 1 nM.
-
Prepare serial dilutions of the test compound (e.g., HA-08) in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Add 50 µL of the IRAP enzyme solution to each well of the 96-well plate.
-
Add 50 µL of the test compound dilutions to the respective wells. For control wells, add 50 µL of the assay buffer with DMSO.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare a stock solution of the L-AMC substrate in DMSO and dilute it in assay buffer to a final concentration of 20 µM.
-
Initiate the enzymatic reaction by adding 100 µL of the L-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
c. Experimental Workflow Diagram:
References
- 1. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin-responsive amino peptidase follows the Glut4 pathway but is dispensable for the formation and translocation of insulin-responsive vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of HZ08 in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Hydroxamate-Based Aminopeptidase Inhibitors as Antiplasmodial Agents
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are crucial for a variety of cellular functions, including protein degradation, cell growth, and immune responses, making them attractive targets for drug development.[1][3] A significant focus has been on their role in infectious diseases, such as malaria. In the malaria parasite Plasmodium falciparum, aminopeptidases like PfAM1 are believed to be involved in the final stages of hemoglobin digestion, providing essential amino acids for parasite growth and development.[4] Therefore, inhibitors of these enzymes are being investigated as potential antimalarial drugs. This guide provides a detailed analysis of the structure-activity relationship (SAR) of a series of hydroxamate-based inhibitors targeting Plasmodium falciparum M1 aminopeptidase (PfAM1).
Mechanism of Action
Aminopeptidases are typically metalloenzymes, often containing a zinc ion within their active site that is essential for catalysis. The catalytic mechanism involves the coordination of the zinc ion with a water molecule, which then facilitates the hydrolysis of the peptide bond at the N-terminus of the substrate. The hydroxamate-based inhibitors discussed here act by chelating the catalytic zinc ion in the active site of PfAM1, thereby blocking its enzymatic activity. The hydroxamate moiety is a strong zinc-binding group, and its interaction with the active site zinc is a key determinant of inhibitory potency. Additionally, other parts of the inhibitor molecule interact with specific pockets of the enzyme, such as the S1 pocket, influencing binding affinity and selectivity.
Structure-Activity Relationship of Hydroxamate-Based PfAM1 Inhibitors
The following table summarizes the structure-activity relationship data for a series of hydroxamate-based inhibitors of PfAM1. The core structure is based on a malonic template, with variations in the substitutions influencing the inhibitory activity against PfAM1 and the parasite growth.
| Compound | R1 | R2 | R3 | PfAM1 IC50 (nM) | P. falciparum Growth Inhibition IC50 (µM) |
| 1 | H | H | H | 1.8 | 11 |
| 2 | F | H | H | 0.9 | 12 |
| 3 | H | F | H | 1.5 | >50 |
| 4 | H | H | F | 2.5 | >50 |
| 5 | Cl | H | H | 1.2 | 25 |
| 6 | H | Cl | H | 2.1 | >50 |
| 7 | H | H | Cl | 3.0 | 20 |
| 8 | OMe | H | H | 15 | >50 |
| 9 | H | OMe | H | 20 | 50 |
| 10 | H | H | OMe | 35 | >50 |
| 11 | H | H | Pyridin-2-yl | 1.1 | 15 |
| 12 | H | H | Pyridin-3-yl | 2.8 | 28 |
| 13 | H | H | Pyridin-4-yl | 4.5 | >50 |
Data extracted from a study on antiplasmodial aminopeptidase-1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of SAR studies.
In Vitro PfAM1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfAM1.
-
Enzyme and Substrate Preparation: Recombinant PfAM1 is expressed and purified. A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), is prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
PfAM1 enzyme is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the dose-response data to a suitable equation.
P. falciparum Growth Inhibition Assay
This cell-based assay assesses the ability of a compound to inhibit the growth of the malaria parasite in vitro.
-
Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is cultured in human erythrocytes in a complete medium (e.g., RPMI 1640 supplemented with AlbuMAX) under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
-
Compound Preparation: Test compounds are serially diluted in the culture medium.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in a 96-well plate.
-
The diluted test compounds are added to the wells.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
-
Growth Measurement: Parasite growth is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the parasite density, is measured using a microplate reader.
-
Data Analysis: The percent growth inhibition is calculated relative to untreated controls. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: Workflow for SAR analysis of PfAM1 inhibitors.
Caption: Proposed mechanism of action for hydroxamate inhibitors of PfAM1.
Signaling and Biological Context
PfAM1 is a metalloprotease that plays a role in the terminal stages of hemoglobin digestion within the food vacuole of Plasmodium falciparum. This process is essential for providing the parasite with a supply of amino acids necessary for protein synthesis and proliferation. Inhibition of PfAM1 disrupts this nutrient supply chain, leading to parasite starvation and death. The lack of correlation between enzymatic and parasite growth inhibition for some compounds suggests that factors such as cell permeability, stability, and off-target effects may also play a role in the overall antiplasmodial activity.
The structure-activity relationship of hydroxamate-based inhibitors of PfAM1 demonstrates that potent enzymatic inhibition can be achieved through strategic modifications of the inhibitor scaffold. The presence and position of substituents, such as fluorine, significantly impact the inhibitory activity. While potent enzyme inhibitors have been identified, translating this potency into effective parasite killing remains a challenge. Future drug development efforts will need to focus on optimizing not only the enzymatic inhibition but also the pharmacokinetic and pharmacodynamic properties of these compounds to achieve a clinically effective antimalarial agent.
References
The Role of Interleukin-1 Receptor Antagonist (IRAP/IL-1Ra) in Cognitive Function: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Neuroinflammation is increasingly recognized as a critical contributor to cognitive dysfunction across a spectrum of neurological and psychiatric disorders. At the heart of this inflammatory cascade lies the interleukin-1 (IL-1) signaling pathway. This technical guide provides an in-depth examination of the Interleukin-1 Receptor Antagonist (IRAP), also known as IL-1Ra, a key endogenous regulator of this pathway. We explore its mechanism of action, summarize the preclinical and clinical evidence linking its function to cognitive outcomes, and detail the experimental methodologies that underpin these findings. Through structured data tables and pathway diagrams, this document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for cognitive impairments.
A Note on Nomenclature: The acronym "IRAP" can refer to two distinct proteins in neuroscience research: Interleukin-1 Receptor Antagonist Protein and Insulin-Regulated Aminopeptidase . While both have been implicated in cognitive processes[1], this guide focuses exclusively on the Interleukin-1 Receptor Antagonist Protein (IL-1Ra) , a pivotal anti-inflammatory cytokine. Its recombinant form, used as a therapeutic agent, is known as Anakinra .
The IL-1 Signaling Pathway and the Inhibitory Role of IRAP
The Interleukin-1 (IL-1) family of cytokines, particularly IL-1α and IL-1β, are potent mediators of the inflammatory response in the central nervous system (CNS)[2]. In response to injury or disease, glial cells and neurons rapidly upregulate IL-1[3].
Mechanism of Action: IL-1α and IL-1β exert their effects by binding to the Interleukin-1 Type 1 Receptor (IL-1R1)[4]. This binding event triggers the recruitment of the IL-1R accessory protein (IL-1RAcP), forming a signaling complex. This complex then initiates a downstream intracellular cascade involving the adaptor protein MyD88, leading to the activation of key transcription factors such as NF-κB and the p38 MAP kinase pathway. The activation of these pathways drives the expression of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, thereby amplifying the neuroinflammatory response.
IRAP/IL-1Ra as a Competitive Inhibitor: The Interleukin-1 Receptor Antagonist (IRAP/IL-1Ra) is a naturally occurring protein that serves as a crucial negative regulator of IL-1 signaling. It functions as a competitive antagonist by binding to the IL-1R1 with similar affinity as IL-1α and IL-1β. However, upon binding, it fails to recruit the IL-1RAcP, thereby preventing the formation of a functional signaling complex and blocking all known downstream actions of IL-1. This mechanism effectively dampens the inflammatory cascade initiated by IL-1.
Preclinical Evidence for IRAP's Role in Cognitive Function
Animal models have been instrumental in elucidating the causal link between IL-1 signaling, neuroinflammation, and cognitive impairment. Studies consistently demonstrate that blocking IL-1 signaling with IRAP (Anakinra) can prevent or reverse cognitive deficits in various disease models.
Quantitative Data from Preclinical Studies
| Model/Condition | Animal | Treatment | Cognitive Test | Key Finding | Citation |
| LPS-Induced Neuroinflammation | Mouse | IL-1Ra (pre-treatment) | Contextual Fear Conditioning | Ameliorated hippocampal-dependent memory impairment (p < 0.05 vs. LPS). | |
| Autoimmune Encephalitis | Mouse | Anakinra | Novel Object Recognition | Restored memory function; significantly increased time spent with novel object (p = 0.03). | |
| Alzheimer's Disease (AD) | Mouse (Aβ oligomer injection) | Anakinra | Not specified | Reduced cognitive deficits and synaptic loss. | |
| Ischemic Damage | Mouse | IRAP inhibitor | Not specified | Attenuated volume of ischemic damage and reduced pro-inflammatory cytokines. | |
| Acrylamide-Induced Neurotoxicity | Zebrafish Larvae | Anakinra | Locomotor activity | Improved uncoordinated swimming behaviors and enhanced pro-cognitive markers (CREB, BDNF). |
Detailed Experimental Protocols
LPS-Induced Cognitive Dysfunction Model
-
Objective: To investigate the role of IL-1 signaling in inflammation-induced cognitive impairment.
-
Animals: Wild-type C57BL/6 mice.
-
Methodology:
-
Endotoxemia was induced by a single intraperitoneal (IP) injection of Lipopolysaccharide (LPS) from E. Coli (1 mg/kg).
-
A treatment group received a preemptive single dose of IL-1Ra.
-
Cognitive function was assessed using Trace Fear Conditioning. In this paradigm, mice learn to associate a neutral stimulus (a tone) with an aversive stimulus (a mild foot shock), separated by a brief interval. The test measures hippocampal-dependent memory by assessing the "freezing" response when the animal is returned to the same context days later.
-
Markers of neuroinflammation, including plasma cytokines and hippocampal microgliosis, were assessed at various time points.
-
-
Key Insight: This protocol demonstrates that acute systemic inflammation leads to hippocampal-dependent memory deficits and that blocking the IL-1 receptor is sufficient to prevent this cognitive dysfunction.
Clinical Evidence and Human Studies
Evidence from human studies corroborates the findings from preclinical models, suggesting that dysregulation of the IL-1/IRAP balance is associated with cognitive deficits in various conditions.
Quantitative Data from Human Studies
| Condition | Patient Population | Measurement | Key Finding | Citation |
| Bipolar Disorder (BD) | 21 euthymic older adults with BD vs. 26 controls | Serum IL-1RA levels & Neurocognitive tests | IL-1RA was elevated in BD subjects (439 vs. 269 pg/mL; p=0.004). Elevated IL-1RA was inversely correlated with global cognition (r = -0.37; p=0.01). | |
| Alzheimer's Disease (AD) | 52 patients with AD vs. 25 healthy controls | Cerebrospinal fluid (CSF) IL-1ra levels | Intrathecal IL-1ra levels were significantly lower in patients with AD, suggesting a pro-inflammatory state. | |
| Sanfilippo Syndrome | Phase 1/2 trial in children and young adults | Neurobehavioral, functional, and quality-of-life outcomes | Anakinra treatment was safe and associated with significant improvements. By week 36, 94% of participants showed improvement in at least one domain. | |
| HIV-Associated Neurocognitive Disorder (HAND) | Phase 1 trial design | Safety of Anakinra | A trial was designed to investigate Anakinra's safety and its effect on neuroinflammation in HIV-infected patients with cognitive impairment. |
Methodologies in Human Studies
Correlational Study in Bipolar Disorder
-
Objective: To determine if serum IL-1RA levels are associated with neurocognitive function and white matter integrity in older adults with bipolar disorder.
-
Participants: 21 euthymic patients with Bipolar Disorder (mean age 65) and 26 similarly aged healthy control participants.
-
Methodology:
-
Serum IL-1RA levels were measured by enzyme-linked immunosorbent assays (ELISA).
-
A comprehensive battery of neurocognitive tests was administered to assess multiple domains, including processing speed, executive function, and memory. Factor analysis was used to derive composite scores for cognitive domains and a global cognition score.
-
Diffusion Tensor Imaging (DTI) was used to assess white matter integrity.
-
Statistical analyses were performed to compare IL-1RA levels between groups and to correlate IL-1RA levels with cognitive scores and imaging data.
-
-
Key Insight: This study established a significant clinical correlation, showing that higher levels of a peripheral inflammatory marker (IL-1RA) are linked to poorer cognitive performance in a clinical population, independent of other inflammatory markers like IL-6.
Therapeutic Landscape and Future Directions
The collective evidence strongly implicates IL-1-mediated neuroinflammation as a driver of cognitive decline and positions the IL-1 receptor antagonist, IRAP, as a promising therapeutic target. The FDA-approved drug Anakinra, a recombinant form of IL-1Ra, is already used to treat several systemic inflammatory diseases and is being actively investigated for neurological conditions.
The logical relationship between neuroinflammation and cognitive function underscores the therapeutic potential of modulating this pathway.
Challenges remain, including the limited brain penetration of peripherally administered Anakinra and defining the optimal therapeutic window and patient populations. However, the robust preclinical data and emerging clinical findings provide a strong rationale for continued development of IL-1 targeted therapies for the treatment of cognitive disorders.
References
- 1. Frontiers | Is There an Interplay Between the Functional Domains of IRAP? [frontiersin.org]
- 2. The role of interleukin-1 in neuroinflammation and Alzheimer disease: an evolving perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Modulation of Neural Networks by Interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Aminopeptidase Inhibition in Memory Impairment: A Technical Guide
Introduction
Memory impairment, a hallmark of neurodegenerative disorders such as Alzheimer's disease and a significant aspect of cognitive decline, presents a formidable challenge to modern medicine. The intricate molecular machinery of the brain offers a multitude of potential therapeutic targets. Among these, a growing body of research has illuminated the role of various aminopeptidases in cognitive function and neuropathology. While a specific compound designated "Aminopeptidase-IN-1" is not documented in the current scientific literature, this guide will provide an in-depth technical overview of the principles and methodologies for validating aminopeptidases as a therapeutic target for memory impairment. We will explore the roles of key aminopeptidases, detail relevant experimental protocols, and present data in a structured format to guide researchers, scientists, and drug development professionals in this promising area of neuroscience.
The Role of Aminopeptidases in Cognitive Function and Dysfunction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] Their activity is crucial for a wide range of physiological processes, including protein degradation, peptide hormone regulation, and antigen presentation.[2][3] In the central nervous system, aminopeptidases are pivotal in regulating the levels and activity of neuropeptides that act as neurotransmitters or neuromodulators, thereby influencing synaptic plasticity, neuroinflammation, and ultimately, cognitive processes like learning and memory.[4][5]
Several specific aminopeptidases have been implicated in memory-related pathways:
-
Aminopeptidase A (APA): This enzyme is a key component of the brain renin-angiotensin system (RAS), where it converts Angiotensin II to Angiotensin III. Dysregulation of the brain RAS has been linked to cognitive deficits. Studies have shown that APA contributes to the N-terminal truncation of amyloid-β (Aβ) peptides, a critical step in the formation of neurotoxic pyroglutamate Aβ (pE3-Aβ), which is a major component of senile plaques in Alzheimer's disease. Pharmacological inhibition or genetic reduction of APA has been demonstrated to alleviate learning and memory deficits in animal models of Alzheimer's.
-
Aminopeptidase N (APN/CD13): APN is involved in the metabolism of various neuropeptides and has been implicated in neuroinflammation. Soluble APN released from astrocytes can act as a positive regulator of microglial activation, a key process in neuroinflammatory responses that are often associated with neurodegenerative diseases and cognitive decline.
-
Aminopeptidase P1 (Xpnpep1): Deficiency of this cytosolic proline-specific peptidase has been shown to cause behavioral hyperactivity, significant cognitive deficits in tasks such as the Morris water maze and novel-object recognition, and hippocampal neurodegeneration in mice. This highlights its importance in maintaining normal brain function.
The rationale for targeting aminopeptidases in memory impairment stems from their critical roles in these key neuropathological processes. Inhibition of specific aminopeptidases could represent a viable therapeutic strategy to modulate neuroinflammation, reduce the production of neurotoxic peptides, and ultimately preserve or restore cognitive function.
Target Validation Workflow
The validation of an aminopeptidase as a therapeutic target for memory impairment involves a multi-stage process, progressing from in vitro characterization to in vivo efficacy studies in relevant animal models.
Figure 1. A generalized workflow for the target validation of an aminopeptidase inhibitor for memory impairment.
Experimental Protocols
Detailed methodologies are crucial for the robust validation of a therapeutic target. Below are key experimental protocols relevant to the study of aminopeptidase inhibitors for memory impairment.
Aminopeptidase Activity Assays
Objective: To quantify the enzymatic activity of a specific aminopeptidase and to determine the potency and selectivity of a potential inhibitor.
Fluorometric Assay (General Protocol):
-
Principle: This assay utilizes a synthetic peptide substrate conjugated to a fluorophore, which is quenched in the intact substrate. Upon cleavage by the aminopeptidase, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human aminopeptidase enzyme.
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for Leucine Aminopeptidase).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test inhibitor compound (e.g., "this compound").
-
Known aminopeptidase inhibitors for positive control (e.g., Bestatin, Amastatin).
-
96-well black microplate.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and control compounds in assay buffer.
-
In the microplate, add the recombinant enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm for L-Leucine-AMC) kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Selectivity Profiling: To assess selectivity, the inhibitor should be tested against a panel of other relevant metalloproteases and aminopeptidases.
Radiochemical Assay:
-
Principle: This method uses a radiolabeled peptide substrate. After the enzymatic reaction, the cleaved, radiolabeled amino acid is separated from the unreacted substrate, and the radioactivity is quantified. This assay is particularly useful for substrates that are not amenable to fluorogenic or colorimetric detection.
Animal Models of Memory Impairment
Objective: To evaluate the in vivo efficacy of an aminopeptidase inhibitor in restoring or improving cognitive function.
A variety of animal models can be used to induce memory deficits that mimic aspects of human neurodegenerative diseases.
-
Toxin-Induced Models:
-
Scopolamine-induced amnesia: Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits.
-
Amyloid-β (Aβ) infusion: Direct infusion of Aβ oligomers into the brain can model the amyloid pathology of Alzheimer's disease.
-
-
Transgenic Models:
-
3xTg-AD mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and neurofibrillary tangles, along with age-dependent cognitive decline.
-
APP/PS1 mice: These mice co-express mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to significant Aβ deposition and memory impairment.
-
Behavioral Assays for Learning and Memory
Objective: To assess the cognitive-enhancing effects of the test compound in animal models.
-
Morris Water Maze (MWM):
-
Principle: This task assesses spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform. The latency to find the platform and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
-
Novel Object Recognition (NOR) Test:
-
Principle: This test relies on the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory.
-
Procedure:
-
Habituation: The animal is allowed to explore an empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
-
-
Contextual Fear Conditioning:
-
Principle: This task assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.
-
Procedure:
-
Training: The animal is placed in a specific context (conditioning chamber) and receives a mild foot shock paired with an auditory cue (cued fear conditioning).
-
Contextual Memory Test: The animal is returned to the same context without the shock, and freezing behavior (a natural fear response) is measured.
-
Cued Memory Test: The animal is placed in a different context, and the auditory cue is presented. Freezing behavior is again measured.
-
-
Quantitative Data Presentation
The following tables provide examples of how quantitative data from target validation studies could be presented.
Table 1: In Vitro Inhibitory Activity and Selectivity of a Hypothetical Aminopeptidase Inhibitor
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. Target Aminopeptidase |
| Target Aminopeptidase | 15 | - |
| Aminopeptidase N | 850 | 57 |
| Aminopeptidase A | >10,000 | >667 |
| Aminopeptidase P1 | 2,500 | 167 |
| Matrix Metalloproteinase-2 | >10,000 | >667 |
| Angiotensin-Converting Enzyme | >10,000 | >667 |
Table 2: Efficacy of a Hypothetical Aminopeptidase Inhibitor in the Morris Water Maze in 3xTg-AD Mice
| Treatment Group | Latency to Platform (seconds) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.3 ± 3.8 |
| 3xTg-AD + Vehicle | 48.5 ± 5.6 | 22.1 ± 2.9 |
| 3xTg-AD + Inhibitor (10 mg/kg) | 25.8 ± 3.9 | 38.7 ± 4.1 |
| 3xTg-AD + Inhibitor (30 mg/kg) | 18.9 ± 2.5 | 42.1 ± 3.5 |
| *p < 0.05, *p < 0.01 vs. 3xTg-AD + Vehicle |
Signaling Pathways and Mechanisms
Understanding the underlying signaling pathways is crucial for target validation. The inhibition of aminopeptidases can impact multiple interconnected pathways.
Brain Renin-Angiotensin System and Aβ Processing
References
- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. Characterization of aminopeptidase encoding gene anp-1 and its association with development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Aminopeptidase Activities Interact Asymmetrically between Brain, Plasma and Systolic Blood Pressure in Hypertensive Rats Unilaterally Depleted of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of brain aminopeptidases in the regulation of the actions of angiotensin peptides in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Roles of Insulin-Regulated Aminopeptidase (IRAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a type II transmembrane zinc metalloprotease with a diverse and expanding repertoire of biological functions.[1][2][3] Initially identified for its co-localization with the glucose transporter GLUT4 in insulin-sensitive tissues, IRAP is now recognized as a key player in a multitude of physiological processes, including glucose metabolism, immune surveillance, and cognitive function.[2][4] This technical guide provides an in-depth exploration of the core biological functions of IRAP, presenting quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Core Biological Functions of IRAP
IRAP's functionality stems from its unique structure, featuring a cytosolic N-terminal domain involved in intracellular trafficking and a luminal C-terminal domain containing the catalytic site for its aminopeptidase activity. This dual nature allows it to act as both a cargo protein and a regulator of vesicular transport, in addition to its enzymatic role in cleaving various peptide hormones and antigens.
Regulation of Glucose Metabolism and GLUT4 Trafficking
One of the most well-characterized functions of IRAP is its intricate involvement in insulin-stimulated glucose uptake. In muscle and fat cells, IRAP resides within specialized vesicles known as GLUT4 storage vesicles (GSVs) alongside the insulin-responsive glucose transporter, GLUT4. Upon insulin stimulation, these vesicles translocate to the plasma membrane, leading to the cell surface exposure of GLUT4 and subsequent glucose uptake.
IRAP's role in this process is multifaceted. It is not merely a passenger in GSVs but an active participant in their trafficking and retention. Knockdown of IRAP has been shown to impair the intracellular retention of GLUT4 in the basal state, leading to increased GLUT4 levels at the plasma membrane and altered glucose homeostasis.
Table 1: Quantitative Data on IRAP's Role in GLUT4 Trafficking
| Parameter | Observation | Cell Type | Reference |
| IRAP S-acylation | Approximately 60% of IRAP is S-acylated. | 3T3-L1 adipocytes | |
| GLUT4 S-acylation | Less than 12% of GLUT4 is S-acylated. | 3T3-L1 adipocytes | |
| Effect of IRAP Knockdown on Basal PM GLUT4 | ~2.5-fold increase in plasma membrane GLUT4 levels in unstimulated cells. | 3T3-L1 adipocytes | |
| Effect of IRAP Knockdown on Insulin-Stimulated GLUT4 Translocation | Impaired insulin-stimulated GLUT4 translocation. | 3T3-L1 adipocytes | |
| Effect of GLUT4 Knockdown on IRAP Expression | Mild decrease in IRAP expression. | 3T3-L1 adipocytes | |
| Effect of IRAP Knockout on GLUT4 Protein Levels | 45% to 85% reduction in GLUT4 protein in various muscles and adipocytes. | IRAP-deficient mice | |
| Effect of GLUT4 Ablation on IRAP Expression in Adipocytes | 1.6-fold upregulation of IRAP. | GLUT4 null mice | |
| Effect of GLUT4 Ablation on IRAP Expression in Muscle | 40% (skeletal) and 60% (heart) downregulation of IRAP. | GLUT4 null mice |
Enzymatic Activity and Substrate Specificity
As a member of the M1 family of aminopeptidases, IRAP exhibits broad substrate specificity, cleaving the N-terminal amino acid from a variety of peptide hormones and neuropeptides. Its substrates include oxytocin, vasopressin, angiotensin III, somatostatin, and enkephalins. This enzymatic activity is crucial for regulating the local concentrations and activities of these signaling molecules. For instance, by degrading oxytocin and vasopressin, IRAP plays a role in uterine contractility during pregnancy and in memory and learning processes.
Table 2: Known Substrates and Inhibitors of IRAP
| Molecule Type | Examples | Functional Relevance | References |
| Endogenous Substrates | Oxytocin, Vasopressin, Angiotensin III, Lys-bradykinin, Met-enkephalin, Leu-enkephalin, Somatostatin, Neurokinin A, Dynorphin A, Cholecystokinin | Regulation of uterine contraction, blood pressure, pain, and cognitive functions. | |
| Competitive Inhibitors | Angiotensin IV, LVV-hemorphin 7 | Cognitive enhancement. | |
| Synthetic Inhibitors | HFI-419 (benzopyran-based), Compound 9 (macrocyclic), DG013A (phosphinic pseudotripeptide) | Potential therapeutics for cognitive disorders and metabolic diseases. |
Role in the Immune System and Antigen Presentation
IRAP plays a critical role in the adaptive immune response, specifically in the cross-presentation of exogenous antigens by major histocompatibility complex (MHC) class I molecules in dendritic cells. It functions to trim antigenic peptides in endosomal compartments to the optimal length for loading onto MHC class I molecules. This process is essential for initiating cytotoxic T lymphocyte responses against extracellular pathogens and tumor cells. IRAP deficiency has been shown to compromise in vitro and in vivo cross-presentation without affecting the endogenous antigen presentation pathway.
Cognitive Functions and Neurological Roles
The high expression of IRAP in brain regions associated with cognition, such as the hippocampus and neocortex, points to its significant role in neural function. Inhibition of IRAP's enzymatic activity by compounds like Angiotensin IV has been shown to enhance learning and memory in animal models. Two primary mechanisms are proposed for this cognitive enhancement: the increased bioavailability of neuropeptides like vasopressin and oxytocin, and the facilitation of glucose uptake in neurons through the regulation of GLUT4 translocation.
Signaling Pathways and Molecular Interactions
The diverse functions of IRAP are orchestrated through complex signaling pathways and interactions with a variety of proteins.
Insulin Signaling and GLUT4 Vesicle Trafficking
In response to insulin, the insulin receptor activates a signaling cascade involving PI3K and Akt. This leads to the phosphorylation of AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein, which in turn promotes the translocation of GSVs to the plasma membrane. While initially thought to be a direct interactor for AS160 recruitment, recent evidence suggests that IRAP and AS160 may have independent roles in GLUT4 retention. IRAP's N-terminal cytosolic domain interacts with several other proteins involved in vesicle trafficking, including tankyrase and p115.
IRAP's Role in T-Cell Receptor Signaling
Recent studies have unveiled a role for IRAP in T-cell receptor (TCR) signaling. IRAP is found in endosomes that contain the ζ chain of the TCR. The absence of IRAP leads to an accumulation of the TCR complex at the cell surface, which paradoxically results in compromised TCR signaling and T-cell activation. This suggests that IRAP-dependent endosomal signaling is crucial for proper T-cell responses.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of IRAP.
Assay for IRAP Aminopeptidase Activity
This protocol describes a fluorometric assay to measure the enzymatic activity of IRAP.
Materials:
-
Recombinant human IRAP
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin; Leu-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the substrate in assay buffer.
-
Add a fixed amount of recombinant IRAP to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting v against substrate concentration and fitting the data to the Michaelis-Menten equation.
GLUT4 Translocation Assay in Adipocytes
This protocol details a method to quantify the insulin-stimulated translocation of GLUT4 to the plasma membrane.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
Primary antibody against an exofacial epitope of GLUT4
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the adipocytes for 2-4 hours in KRH buffer.
-
Treat the cells with or without insulin (e.g., 100 nM) for 20-30 minutes at 37°C.
-
Place the cells on ice to stop the translocation process.
-
Incubate the non-permeabilized cells with the primary anti-GLUT4 antibody for 1 hour at 4°C.
-
Wash the cells with cold PBS to remove unbound primary antibody.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the cell surface GLUT4 signal.
Co-Immunoprecipitation of IRAP and Interacting Proteins
This protocol describes the co-immunoprecipitation (Co-IP) technique to identify proteins that interact with IRAP.
Materials:
-
Cell lysate from cells expressing IRAP
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against IRAP
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-IRAP antibody for several hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
Conclusion and Future Directions
Insulin-Regulated Aminopeptidase is a remarkably versatile protein with integral roles in metabolism, immunity, and neuroscience. Its dual functionality as a trafficking regulator and a peptidase places it at the crossroads of multiple critical cellular pathways. The development of specific IRAP inhibitors has shown promise in preclinical models for treating cognitive and metabolic disorders, highlighting its potential as a therapeutic target.
Future research should focus on further elucidating the tissue-specific functions of IRAP and identifying its complete repertoire of endogenous substrates and interacting partners. A deeper understanding of the interplay between its trafficking and enzymatic activities will be crucial for the rational design of novel therapeutics that can selectively modulate its diverse biological functions for the treatment of a range of human diseases.
References
- 1. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review [frontiersin.org]
- 4. S-acylation of the Insulin-Responsive Aminopeptidase (IRAP): Quantitative analysis and Identification of Modified Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase, has emerged as a compelling therapeutic target for a range of pathological conditions, most notably cognitive disorders such as Alzheimer's disease, as well as neuroinflammatory conditions like ischemic stroke. This technical guide provides an in-depth exploration of the therapeutic potential of IRAP inhibitors, detailing their mechanism of action, relevant signaling pathways, and a summary of key preclinical findings. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundation for further investigation into this promising class of therapeutic agents. We present a compilation of quantitative data on various IRAP inhibitors, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways to facilitate a deeper understanding of the science underpinning IRAP inhibition.
Introduction to Insulin-Regulated Aminopeptidase (IRAP)
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a type II transmembrane glycoprotein encoded by the LNPEP gene.[1] It is a member of the M1 aminopeptidase family and is expressed in various tissues, with particularly high concentrations in brain regions associated with cognition, such as the hippocampus and neocortex.[2][3] IRAP's physiological roles are multifaceted, including the regulation of peptide hormones, glucose metabolism, and antigen presentation.[1][3]
The enzyme's catalytic domain is located extracellularly, where it cleaves N-terminal amino acids from a variety of peptide substrates, including oxytocin, vasopressin, angiotensin III, and enkephalins. This enzymatic activity is a key element of its therapeutic potential, as inhibiting this degradation can prolong the action of beneficial neuropeptides.
Mechanism of Action of IRAP Inhibitors
The therapeutic effects of IRAP inhibitors are primarily attributed to two key mechanisms: the potentiation of neuropeptide signaling and the enhancement of neuronal glucose uptake.
Modulation of Neuropeptide Signaling
By inhibiting the enzymatic activity of IRAP, these compounds prevent the degradation of various neuropeptides that play crucial roles in cognitive function and neuronal health. Notably, vasopressin and oxytocin, both substrates of IRAP, are known to have memory-enhancing properties. In preclinical models, IRAP knockout mice exhibited a threefold increase in the circulatory half-life of vasopressin and a twofold elevation in endogenous plasma vasopressin levels. This suggests that IRAP inhibitors can effectively increase the bioavailability of these pro-cognitive peptides in the brain.
Enhancement of Neuronal Glucose Uptake
IRAP is co-localized with the insulin-responsive glucose transporter 4 (GLUT4) in intracellular vesicles within neurons. Upon neuronal activation, these vesicles translocate to the plasma membrane, presenting both IRAP and GLUT4 to the cell surface. It is hypothesized that IRAP plays a role in the trafficking and recycling of these GLUT4-containing vesicles. Inhibition of IRAP may extend the residence time of GLUT4 at the neuronal membrane, thereby facilitating increased glucose uptake into neurons. This is significant as enhanced glucose utilization is linked to improved memory formation and synaptic plasticity.
Therapeutic Applications
The unique mechanisms of action of IRAP inhibitors have positioned them as promising candidates for several therapeutic areas.
Cognitive Enhancement and Neurodegenerative Diseases
A substantial body of preclinical evidence supports the role of IRAP inhibitors as cognitive enhancers. The prototypical IRAP inhibitor, angiotensin IV (Ang IV), and its more stable analogs have been shown to improve performance in various memory tasks in animal models. More recent, drug-like small molecule inhibitors have replicated these effects. The proposed mechanisms for these cognitive benefits include both the potentiation of neuropeptide signaling and enhanced neuronal glucose uptake, which can lead to increased dendritic spine density—a cellular correlate of learning and memory.
Neuroprotection and Stroke Recovery
Emerging research highlights the neuroprotective potential of IRAP inhibitors in the context of ischemic stroke. Studies have shown that IRAP knockout mice have significantly reduced infarct volumes following an induced stroke. Furthermore, pharmacological inhibition of IRAP has been demonstrated to confer neuroprotection in a conscious model of ischemic stroke.
Neuroinflammation
IRAP appears to play a role in the neuroinflammatory response following brain injury. Inhibition of IRAP has been shown to modulate the expression of pro-inflammatory cytokines in the brain after ischemic damage, suggesting a potential therapeutic avenue for conditions with a significant neuroinflammatory component.
Classes of IRAP Inhibitors and Quantitative Data
A diverse range of IRAP inhibitors has been developed, from peptide-based compounds to small molecules. The following tables summarize the inhibitory potency of representative compounds from different chemical classes.
Table 1: Peptide-Based and Peptidomimetic IRAP Inhibitors
| Compound | Type | Ki (nM) for IRAP | IC50 (nM) for IRAP | Selectivity Notes | Reference(s) |
| Angiotensin IV | Peptide | 62 | - | ||
| LVV-hemorphin-7 | Peptide | 113-2300 | - | ||
| AL-11 | Peptidomimetic | 27.5 | - | ~200-fold selective over APN | |
| HA08 | Macrocyclic Peptidomimetic | 3.3 | 18 | Excellent selectivity over APN | |
| C9 (HA08 analog) | Macrocyclic Peptidomimetic | - | 39 | Similar inhibitory capacity to HA08 |
Table 2: Small Molecule IRAP Inhibitors
| Compound | Class | Ki (nM) for IRAP | IC50 (nM) for IRAP | Selectivity Notes | Reference(s) |
| HFI-419 | Benzopyran | 420 | - | Selective vs. LTA4H, APN, ERAP1, ERAP2 | |
| HFI-435 | Benzopyran | 360 | - | Selective vs. LTA4H, APN, ERAP1, ERAP2 | |
| HFI-437 | Benzopyran | 20 | - | Selective vs. LTA4H, APN, ERAP1, ERAP2 | |
| DG013A | Phosphinic Pseudopeptide | 57 | - | Potent inhibitor of IRAP, ERAP1, and ERAP2 | |
| Compound 6 | 3,4-Diaminobenzoic Acid Derivative | - | 2100 | Inactive against ERAPs up to 100µM | |
| Compound 7 | 3,4-Diaminobenzoic Acid Derivative | - | 105 | Potent but non-selective inhibitor of IRAP and ERAPs |
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation of novel IRAP inhibitors. Below are representative methodologies for key in vitro assays.
IRAP Enzymatic Inhibition Assay
This protocol is adapted from a high-throughput screening-compatible assay.
Objective: To determine the inhibitory potency (IC50) of a test compound against IRAP.
Materials:
-
Recombinant human IRAP
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.
-
Add 18 µL of IRAP enzyme solution (final concentration ~0.5 nM) in Assay Buffer to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of Leu-AMC substrate solution (final concentration ~10 µM) in Assay Buffer.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes in a kinetic mode.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
GLUT4 Translocation Assay in Neuronal Cells
This protocol describes an immunofluorescence-based method to quantify GLUT4 translocation to the plasma membrane of primary neurons.
Objective: To assess the effect of an IRAP inhibitor on GLUT4 translocation in neuronal cells.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
IRAP inhibitor test compound
-
Primary antibody against an extracellular epitope of GLUT4
-
Fluorophore-conjugated secondary antibody
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Fluorescence microscope
Procedure:
-
Plate primary neurons on coverslips and culture until mature.
-
Treat the neurons with the IRAP inhibitor at various concentrations for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the primary anti-GLUT4 antibody in blocking solution for 1 hour at room temperature (for surface GLUT4 staining, this step is performed before permeabilization).
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (for total GLUT4 staining).
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IRAP function and its inhibition is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.
Challenges and Future Directions
Despite the promising preclinical data, the development of IRAP inhibitors for clinical use faces several challenges. A key hurdle is achieving favorable pharmacokinetic properties, particularly blood-brain barrier penetration and metabolic stability. Many of the early peptide-based inhibitors suffered from poor bioavailability. While small molecule inhibitors offer a potential solution, optimizing their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles remains a focus of current research.
To date, there is a lack of publicly available data from completed clinical trials of IRAP inhibitors. As compounds progress through the development pipeline, the results of Phase I and II studies will be critical in validating the therapeutic potential of this target in humans.
Future research should continue to focus on:
-
Developing potent and selective small molecule inhibitors with optimized pharmacokinetic properties.
-
Elucidating the precise molecular mechanisms by which IRAP inhibition leads to cognitive enhancement and neuroprotection.
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of lead candidates in relevant patient populations.
Conclusion
The inhibition of Insulin-Regulated Aminopeptidase represents a novel and promising therapeutic strategy for a range of neurological disorders. The dual mechanism of action, involving the potentiation of neuropeptide signaling and the enhancement of neuronal glucose metabolism, provides a strong rationale for its potential efficacy in complex conditions like Alzheimer's disease and ischemic stroke. The wealth of preclinical data, coupled with the ongoing development of diverse chemical scaffolds, underscores the significant potential of IRAP inhibitors. Continued investment in research and development in this area is warranted to translate these promising preclinical findings into tangible clinical benefits for patients.
References
The Role of Aminopeptidase Inhibitors in Modulating Synaptic Plasticity: A Technical Overview
Disclaimer: Initial research did not yield specific information on a compound named "Aminopeptidase-IN-1." This technical guide will therefore focus on the broader class of aminopeptidase inhibitors and their established and potential effects on synaptic plasticity, drawing on data from representative molecules such as RB150, amastatin, and bestatin. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Aminopeptidases are a class of exopeptidases that play a crucial role in the metabolism of peptides by cleaving amino acids from the N-terminus. In the central nervous system, these enzymes are involved in the processing of various neuropeptides and are implicated in a range of physiological processes, including the regulation of blood pressure and neuronal function. Recent evidence suggests that the inhibition of specific aminopeptidases may have significant effects on synaptic structure and function, positioning these enzymes as potential therapeutic targets for neurological disorders characterized by synaptic dysfunction. This guide provides an in-depth overview of the effects of aminopeptidase inhibitors on synaptic plasticity, with a focus on structural and functional changes at the synaptic level.
Effects on Synaptic Structure and Function
While direct quantitative data on the effects of aminopeptidase inhibitors on long-term potentiation (LTP) and long-term depression (LTD) are limited in the current literature, compelling evidence demonstrates their impact on the structural basis of synaptic plasticity, particularly dendritic spine morphology.
Quantitative Data on Dendritic Spine Morphology
The following table summarizes the observed effects of the Aminopeptidase A (APA) inhibitor RB150 on dendritic spine morphology in organotypic hippocampal slice cultures from a mouse model of Alzheimer's disease (APPswe).
| Parameter | Treatment Group | Observation | Percentage Change |
| Mature Spines | APPswe | Reduction in number | - |
| APPswe + RB150 | Rescue of mature spine number | Restoration to near wild-type levels | |
| Immature Filopodia | APPswe | Significant increase in number | - |
| APPswe + RB150 | Full rescue of filopodia number | Reduction to wild-type levels |
Data synthesized from studies on the effects of the specific and selective APA inhibitor RB150 on hippocampal organotypic slices expressing the Swedish mutation of APP.
Signaling Pathways
The precise signaling pathways through which aminopeptidase inhibitors modulate synaptic plasticity are still under investigation. However, based on the known functions of aminopeptidases in the brain, a potential mechanism involves the regulation of neuropeptide signaling and the modulation of neuroinflammatory pathways that are known to impact synaptic function.
One hypothesized pathway for Aminopeptidase A (APA) inhibition involves the alteration of amyloid-beta (Aβ) processing. APA can truncate Aβ, and inhibition of this process may prevent the formation of neurotoxic Aβ species that are known to impair synaptic plasticity.
Experimental Protocols
Organotypic Hippocampal Slice Culture and Lentiviral Transduction
This protocol is used to maintain the three-dimensional structure of the hippocampus in vitro, allowing for the study of synaptic plasticity in a more physiologically relevant context than dissociated neuronal cultures.
Materials:
-
Postnatal day 5-7 mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium (e.g., Neurobasal-A with B27 supplement)
-
Millicell cell culture inserts (0.4 µm)
-
Six-well culture plates
-
Vibratome
-
Lentiviral vectors (e.g., expressing APPswe and a fluorescent reporter)
-
RB150 (or other aminopeptidase inhibitor)
Procedure:
-
Dissect hippocampi from mouse pups in ice-cold dissection medium.
-
Cut 350 µm thick transverse slices using a vibratome.
-
Place slices onto Millicell inserts in six-well plates containing culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 24-48 hours, apply lentiviral vectors directly to the surface of the slices.
-
Allow for viral expression for 3-5 days.
-
Treat slices with the aminopeptidase inhibitor (e.g., RB150) for the desired duration.
-
Fix and image slices for dendritic spine analysis.
Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This protocol is the standard method for assessing long-term potentiation (LTP) in hippocampal slices, a key measure of synaptic plasticity.
Materials:
-
Acute hippocampal slices (300-400 µm) from adult rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier and data acquisition system
-
Aminopeptidase inhibitor of choice
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline fEPSP by delivering single pulses at low frequency (e.g., 0.05 Hz).
-
Apply the aminopeptidase inhibitor to the perfusion bath and record a new baseline.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Conclusion
While direct evidence for the effects of aminopeptidase inhibitors on LTP and LTD is still emerging, their demonstrated ability to modulate dendritic spine morphology strongly suggests a significant role in the regulation of synaptic plasticity. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for further investigation into this promising class of compounds for the treatment of neurological disorders associated with synaptic deficits. Future research should focus on obtaining direct electrophysiological evidence of the effects of these inhibitors on synaptic transmission and plasticity, as well as further elucidating the downstream signaling cascades involved.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Aminopeptidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a generalized protocol for in vivo studies of a hypothetical aminopeptidase inhibitor, referred to as "Aminopeptidase-IN-1". As of the latest search, "this compound" is not a specifically characterized compound in publicly available scientific literature. Therefore, this protocol is a representative template based on common practices for evaluating novel enzyme inhibitors in vivo. Researchers should adapt this protocol based on the specific physicochemical properties, in vitro potency, and intended therapeutic application of their specific aminopeptidase inhibitor.
Introduction to Aminopeptidases and Their Inhibition
Aminopeptidases are a class of exopeptidase enzymes that play a crucial role in various physiological processes by cleaving amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are found in a wide range of organisms and are involved in protein maturation and turnover, digestion, and the regulation of bioactive peptides.[1][3] Dysregulation of aminopeptidase activity has been implicated in several pathologies, including cancer, hypertension, and inflammatory diseases, making them attractive targets for therapeutic intervention.[4]
Aminopeptidase inhibitors are compounds that block the catalytic activity of these enzymes. By doing so, they can modulate physiological pathways that are dependent on aminopeptidase activity. For instance, inhibiting overexpressed aminopeptidases in cancer cells can disrupt tumor growth and proliferation. This document outlines a detailed protocol for the in vivo evaluation of a novel aminopeptidase inhibitor.
Signaling Pathways Involving Aminopeptidases
Aminopeptidases can influence cellular signaling through various mechanisms. For example, Aminopeptidase N (APN/CD13) has been shown to be linked to signal transduction pathways in monocytes. Ligation of APN/CD13 can trigger an increase in intracellular calcium and activate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38. This suggests that inhibiting aminopeptidases could modulate inflammatory responses and cell proliferation mediated by these pathways.
References
Application Notes and Protocols for Studying Alzheimer's Disease Models Using Aminopeptidase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1][2] The N-terminal truncation of Aβ is a critical step in the formation of a particularly neurotoxic species, pyroglutamate-3 Aβ (pE3-Aβ), which acts as a seed for Aβ aggregation.[3][4] Aminopeptidase A (APA) has been identified as a key enzyme responsible for this initial truncation, making it a compelling therapeutic target for Alzheimer's disease.[3] Pharmacological inhibition of APA presents a promising strategy to mitigate Aβ pathology.
These application notes provide an overview of the role of Aminopeptidase A in Alzheimer's disease and detail protocols for utilizing APA inhibitors, such as RB150, to study disease mechanisms in various experimental models.
Mechanism of Action: The Role of Aminopeptidase A in Alzheimer's Disease Pathogenesis
Aminopeptidase A is a zinc metalloenzyme that catalyzes the cleavage of N-terminal acidic amino acid residues from peptides. In the context of Alzheimer's disease, APA removes the N-terminal aspartyl residue from the Aβ peptide. This cleavage is a rate-limiting step for the subsequent cyclization of the exposed glutamate at position 3 by glutaminyl cyclase, leading to the formation of the highly toxic pE3-Aβ species. The accumulation of pE3-Aβ is observed in the early stages of Alzheimer's disease and is associated with increased plaque burden and cognitive decline.
Signaling Pathway of Aβ N-terminal Truncation
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Aminopeptidase A contributes to biochemical, anatomical and cognitive defects in Alzheimer’s disease (AD) mouse model and is increased at early stage in sporadic AD brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopeptidase A contributes to biochemical, anatomical and cognitive defects in Alzheimer's disease (AD) mouse model and is increased at early stage in sporadic AD brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopeptidase-IN-1: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidase-IN-1 is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease belonging to the M1 aminopeptidase family. Also known as oxytocinase or placental leucine aminopeptidase, IRAP is highly expressed in brain regions critical for cognitive functions, such as the hippocampus and cortex. Its inhibition has emerged as a promising therapeutic strategy for cognitive enhancement and neuroprotection. This compound, by targeting IRAP, offers a valuable pharmacological tool for investigating the role of this enzyme in various neurological processes and for the development of novel therapeutics for cognitive and memory impairments.
Mechanism of Action in the Nervous System
This compound exerts its effects in the nervous system primarily through the inhibition of IRAP's enzymatic activity. This inhibition leads to two main downstream effects that are thought to underpin its pro-cognitive and neuroprotective properties:
-
Modulation of Neuropeptide Signaling: IRAP is responsible for the degradation of several neuropeptides that play crucial roles in learning, memory, and social behavior. These include vasopressin and oxytocin. By inhibiting IRAP, this compound increases the synaptic availability and prolongs the action of these neuropeptides, thereby enhancing their signaling.
-
Enhancement of Neuronal Glucose Uptake: IRAP is co-localized with the glucose transporter GLUT4 in neurons. Inhibition of IRAP has been shown to facilitate the translocation of GLUT4 to the neuronal membrane, leading to increased glucose uptake. This provides neurons with the necessary energy to support synaptic plasticity and other high-energy processes underlying memory formation.
Furthermore, studies have indicated that IRAP inhibition can lead to an increased expression of key synaptic proteins, such as drebrin and Microtubule-Associated Protein 2 (MAP2), which are critical for dendritic spine morphology and synaptic stability.
Quantitative Data
The following table summarizes the key quantitative data for this compound and a structurally related, well-characterized IRAP inhibitor, HFI-419, for comparative purposes.
| Compound | Target | Ki | IC50 | Molecular Formula | Molecular Weight | CAS Number |
| This compound | IRAP | 7.7 µM | Not Reported | C18H16N2O6 | 356.33 | 374102-08-6 |
| HFI-419 | IRAP | 420 nM | Not Reported | C21H21N3O5 | 395.41 | 1034449-99-7 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IRAP Inhibition
Caption: Signaling pathway of IRAP inhibition by this compound.
Experimental Workflow for In Vitro and In Vivo Evaluation
Caption: Workflow for evaluating this compound.
Experimental Protocols
In Vitro IRAP Enzymatic Inhibition Assay
Objective: To determine the inhibitory potency of this compound on IRAP enzymatic activity.
Materials:
-
Recombinant human IRAP
-
This compound
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin; Leu-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well black microplate, add 50 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the respective wells.
-
Add 25 µL of recombinant human IRAP (final concentration ~1-5 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Leu-AMC (final concentration ~10-50 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based Assay in Primary Neuronal Cultures
Objective: To assess the effect of this compound on neuronal viability and the expression of synaptic proteins.
Materials:
-
Primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates or coverslips
-
This compound
-
MTT or LDH assay kit
-
Primary antibodies: anti-MAP2, anti-Drebrin
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
Procedure:
Cell Culture and Treatment:
-
Isolate and culture primary neurons on poly-D-lysine coated plates or coverslips.
-
Maintain the cultures for 10-14 days in vitro (DIV) to allow for mature neuronal development.
-
Treat the neurons with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle for 24-48 hours.
Cell Viability Assay (MTT):
-
After treatment, add MTT solution to the culture medium and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Immunocytochemistry:
-
Fix the treated neurons on coverslips with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with primary antibodies (e.g., anti-MAP2 1:500, anti-Drebrin 1:250) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity or perform morphological analysis of dendritic spines.
In Vivo Behavioral Assessment: Novel Object Recognition Test
Objective: To evaluate the effect of this compound on recognition memory in rodents.
Materials:
-
Adult male Sprague Dawley rats
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders) and one novel object.
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Intracerebroventricular (i.c.v.) injection cannulae and infusion pump
Procedure:
-
Habituation: Acclimatize the rats to the open field arena for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Drug Administration: Administer this compound or vehicle via i.c.v. injection 30-60 minutes before the training phase.
-
Training Phase (Familiarization): Place the rat in the arena with two identical objects and allow it to explore freely for 5-10 minutes.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Recognition): Place the rat back into the arena where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration.
-
Data Analysis: Record the time spent exploring each object (sniffing, touching). Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound is a valuable research tool for investigating the role of IRAP in the central nervous system. The provided application notes and protocols offer a framework for studying its effects on a molecular, cellular, and behavioral level. These studies will contribute to a deeper understanding of the mechanisms underlying learning and memory and may pave the way for the development of new therapeutic agents for cognitive disorders.
Application Notes and Protocols for Aminopeptidase-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Aminopeptidase-IN-1, a potent inhibitor of insulin-regulated aminopeptidase (IRAP), in cell culture experiments. This document is intended to guide researchers in the effective application of this inhibitor for studying cellular processes involving IRAP.
This compound is a valuable research tool for investigating the physiological and pathological roles of IRAP, particularly in the context of cognitive and memory impairments.[1]
Biochemical Properties and Mechanism of Action
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[2][3][4] These enzymes are crucial for various cellular functions, including protein maturation, peptide hormone regulation, and protein turnover.[5] Most aminopeptidases are metalloenzymes, often containing a zinc cofactor essential for their catalytic activity.
This compound specifically inhibits insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloenzyme. The mechanism of inhibition involves the binding of this compound to the active site of IRAP, thereby preventing the hydrolysis of its substrates.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant aminopeptidase inhibitors.
| Inhibitor | Target Aminopeptidase | Ki Value | IC50 Value | Notes |
| This compound | Insulin-Regulated Aminopeptidase (IRAP) | 7.7 µM | Not specified | Potent inhibitor used for cognitive and memory research. |
| Bestatin | Aminopeptidase N (APN/CD13), other M1 and M17 aminopeptidases | - | - | A well-known, broad-spectrum aminopeptidase inhibitor. |
| Tosedostat (CHR-2797) | Aminopeptidase N (APN/CD13) | - | - | Clinically investigated for anticancer effects. |
| Actinonin | Aminopeptidase N (APN/CD13) | - | 2 µM | Considered a relatively specific inhibitor of APN. |
| Amastatin | Aminopeptidase A, Leucyl aminopeptidase | - | Low nanomolar range | High affinity for certain aminopeptidases. |
Experimental Protocols
Reconstitution and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its activity.
-
Reconstitution: For a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.
-
Storage:
-
Store the solid compound at room temperature for short-term storage in the continental US; however, storage conditions may vary elsewhere.
-
Store the reconstituted stock solution at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect the solution from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
General Cell Culture Protocol for Inhibitor Treatment
This protocol provides a general guideline for treating cultured cells with this compound. The optimal conditions, including inhibitor concentration and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO without the inhibitor). A typical starting concentration range for a new inhibitor is between 1 µM and 50 µM. Given the Ki of 7.7 µM for this compound, a starting range of 1-20 µM is reasonable.
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific cellular process being investigated.
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT or trypan blue exclusion assay), protein expression (Western blotting), gene expression (RT-qPCR), or specific enzyme activity.
Assay for Measuring Aminopeptidase Activity
This protocol describes a colorimetric method to measure the effect of this compound on the enzymatic activity of IRAP in cell lysates or on intact cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding EDTA if measuring a metalloenzyme)
-
Aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide for general aminopeptidase activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation (for intracellular activity):
-
After treatment, wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
For intact cell assays, plate an equal number of treated cells in each well.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the aminopeptidase substrate to a final concentration of 1-2 mM.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm (for p-nitroanilide substrates) at time zero.
-
Incubate the plate at 37°C and take subsequent readings at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Compare the activity in the this compound-treated samples to the vehicle control to determine the percentage of inhibition.
-
Visualizations
The following diagrams illustrate the general mechanism of aminopeptidase action, a typical experimental workflow for using this compound, and the potential signaling pathway affected by IRAP inhibition.
Caption: General mechanism of aminopeptidase action and inhibition.
Caption: Experimental workflow for using this compound.
Caption: Potential signaling pathway affected by IRAP inhibition.
References
Application Notes and Protocols for Aminopeptidase Inhibitor Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of a hypothetical novel aminopeptidase inhibitor, designated herein as Aminopeptidase Inhibitor Compound 1 (AIC1) , in rodent models. The protocols and data presented are based on established methodologies for similar compounds and are intended to serve as a foundational resource for preclinical research.
Aminopeptidases are a class of exopeptidases that play crucial roles in various physiological processes by cleaving N-terminal amino acids from peptides and proteins.[1][2] Their involvement in pathways such as the renin-angiotensin system (RAS) and peptide metabolism in the brain makes them attractive targets for therapeutic intervention in diseases like hypertension and neurodegenerative disorders.[3][4] AIC1 is a potent and selective inhibitor of a specific aminopeptidase (e.g., Aminopeptidase A), designed for in vivo evaluation in rodent models of these conditions.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for AIC1 based on preclinical studies with analogous aminopeptidase inhibitors.
Table 1: Pharmacokinetic Profile of AIC1 in Sprague-Dawley Rats
| Parameter | Oral Administration (gavage) | Intraperitoneal Injection (IP) |
| Dosage | 10 mg/kg | 5 mg/kg |
| Bioavailability (%) | 35 | 85 |
| Tmax (hours) | 1.5 | 0.5 |
| Cmax (ng/mL) | 450 ± 50 | 980 ± 70 |
| Half-life (t½, hours) | 4.2 | 3.8 |
| Vehicle | 0.5% Methylcellulose in water | Saline |
Table 2: Efficacy of AIC1 in Rodent Models
| Disease Model | Species/Strain | Administration Route | Dosage | Duration | Key Findings |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | Oral (gavage) | 10 mg/kg, once daily | 4 weeks | Significant reduction in systolic blood pressure by 25 ± 5 mmHg.[3] |
| Cognitive Decline | 3xTg-AD Mouse | Intraperitoneal (IP) | 5 mg/kg, once daily | 8 weeks | Improved performance in Morris water maze; reduced amyloid-beta plaque load. |
Experimental Protocols
Protocol 1: Preparation of AIC1 Formulation
Materials:
-
Aminopeptidase Inhibitor Compound 1 (AIC1) powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water for oral administration; Sterile saline (0.9% NaCl) for intraperitoneal injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of AIC1 and vehicle based on the desired concentration and the number of animals to be dosed.
-
For oral administration, weigh the required amount of methylcellulose and dissolve it in sterile water by gentle heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the appropriate amount of AIC1 powder.
-
Levigate the AIC1 powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a sterile tube and stir using a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.
-
For intraperitoneal injection, directly dissolve or suspend the weighed AIC1 in sterile saline, vortexing until fully dissolved or evenly suspended.
-
Prepare fresh formulations daily.
Protocol 2: Administration of AIC1 via Oral Gavage in Mice
Materials:
-
Prepared AIC1 oral formulation
-
1 mL syringe
-
20-gauge, 1.5-inch curved gavage needle with a ball tip
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of AIC1 formulation to administer.
-
Draw the calculated volume into the syringe and attach the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
With the mouse in a vertical position, insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the upper palate.
-
Allow the mouse to swallow the tip of the needle, which should then pass smoothly into the esophagus. Do not force the needle.
-
Once the needle is properly positioned (a pre-measured length can be used as a guide), slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Administration of AIC1 via Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared AIC1 IP formulation
-
1 mL syringe
-
23-25 gauge needle
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Draw the calculated volume of the AIC1 solution/suspension into the syringe.
-
Position the rat to expose its abdomen. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Signaling Pathway
Caption: Renin-Angiotensin System and the inhibitory action of AIC1.
Experimental Workflow
Caption: Workflow for evaluating AIC1 in a rodent hypertension model.
References
Application Notes and Protocols for Studying IRAP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a type II transmembrane zinc-dependent M1 aminopeptidase.[1][2] It plays a crucial role in various physiological processes, including the regulation of glucose metabolism through its co-localization and trafficking with the GLUT4 glucose transporter in insulin-sensitive tissues.[1] Upon insulin stimulation, both IRAP and GLUT4 translocate from intracellular vesicles to the plasma membrane, facilitating glucose uptake.[1] Beyond its metabolic role, IRAP is involved in processing several peptide hormones and neuropeptides, such as oxytocin, vasopressin, and angiotensin IV, thereby influencing cognitive functions and cardiovascular homeostasis. Furthermore, IRAP participates in the immune system by trimming antigenic peptides for presentation by MHC class I molecules.
The diverse functions of IRAP have made it an attractive therapeutic target for a range of conditions, including cognitive disorders, diabetes, and immune-related diseases. The development of potent and selective IRAP inhibitors is a key area of research aimed at modulating these physiological pathways. These application notes provide detailed experimental protocols and data presentation guidelines for researchers engaged in the study of IRAP inhibition.
Signaling Pathways and Experimental Workflow
To effectively study IRAP inhibition, it is essential to understand the key signaling pathways in which it is involved and to have a clear experimental workflow.
IRAP in Insulin Signaling and GLUT4 Translocation
IRAP is intricately linked to the insulin signaling pathway, particularly in adipocytes and muscle cells. The following diagram illustrates this relationship and the effect of IRAP inhibition.
Caption: IRAP's role in insulin-mediated GLUT4 translocation.
General Experimental Workflow for IRAP Inhibitor Studies
A systematic approach is crucial for the evaluation of potential IRAP inhibitors. The following workflow outlines the key stages from initial screening to in vivo validation.
Caption: A typical workflow for IRAP inhibitor discovery and validation.
Quantitative Data for IRAP Inhibitors
The following table summarizes the inhibitory potency of various classes of IRAP inhibitors. This data is essential for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies.
| Inhibitor Class | Inhibitor Name | Potency (IC50 / Ki) | Assay Conditions / Notes |
| Peptidomimetic | Angiotensin IV | Ki: ~56-113 nM | Competitive inhibitor. |
| AL-11 | Ki: 7.6 nM | Metabolically stable Angiotensin IV analog. | |
| HA-08 | Ki: 3.3 nM | Macrocyclic peptidomimetic. | |
| DG013A | IC50: 30 nM | Phosphinic acid tripeptide mimetic. Also inhibits ERAP1 and ERAP2. | |
| Small Molecule | HFI-419 | Ki: 0.48 µM | Benzopyran-based inhibitor. |
| HFI-435 | Ki: 360 nM | Quinoline analogue of HFI-419. | |
| HFI-437 | Ki: 20 nM | Hybrid of HFI-419 and HFI-435. | |
| Aryl Sulfonamide (cpd 25) | IC50: 0.74 µM | Non-competitive inhibitor. | |
| Imidazo[1,5-α]pyridine (best cpd) | IC50: 1.0 µM | Non-competitive inhibitor. |
Experimental Protocols
In Vitro IRAP Enzymatic Activity Assay (Fluorogenic)
This protocol describes a common method to measure the enzymatic activity of IRAP and the inhibitory effect of test compounds using a fluorogenic substrate.
Materials:
-
Recombinant human IRAP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Protocol:
-
Prepare a stock solution of Leu-AMC in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 25 µM).
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Add 50 µL of the test compound dilutions or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted recombinant IRAP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC substrate solution to each well.
-
Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based GLUT4 Translocation Assay (Flow Cytometry)
This protocol allows for the quantification of insulin-stimulated GLUT4 translocation to the plasma membrane in the presence or absence of an IRAP inhibitor.
Materials:
-
L6-GLUT4myc myoblasts or other suitable cell line expressing tagged GLUT4
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Insulin
-
Test compounds
-
Primary antibody against the external epitope of the tagged GLUT4 (e.g., anti-myc antibody)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Protocol:
-
Seed L6-GLUT4myc cells in a 24-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 3-4 hours in serum-free medium.
-
Pre-incubate the cells with the test compound or vehicle control for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C. Include a basal (unstimulated) control.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with the primary antibody against the GLUT4 tag for 60 minutes at 4°C.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA).
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity of the cell population.
-
Quantify the insulin-stimulated GLUT4 translocation as the fold increase in mean fluorescence intensity over the basal level and assess the effect of the IRAP inhibitor.
In Vitro Substrate Degradation Assay (HPLC-Based)
This protocol is used to measure the degradation of physiological IRAP substrates like oxytocin or vasopressin and to evaluate the inhibitory effect of compounds.
Materials:
-
Recombinant human IRAP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: Oxytocin or Vasopressin
-
Test compounds
-
Quenching solution (e.g., 0.1% Trifluoroacetic acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Prepare solutions of the substrate (e.g., 10 µM oxytocin) and test compounds in Assay Buffer.
-
In a microcentrifuge tube, combine the test compound or vehicle control with the recombinant IRAP enzyme.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of quenching solution.
-
Analyze the samples by HPLC. Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact substrate from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm).
-
Quantify the amount of remaining substrate at each time point by integrating the peak area.
-
Determine the rate of substrate degradation and calculate the percent inhibition by the test compound.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including enzyme and substrate concentrations, incubation times, and cell lines. Appropriate controls should be included in all experiments to ensure the validity of the results.
References
Application Notes and Protocols for Aminopeptidase A Inhibition in Memory Improvement Studies
For Researchers, Scientists, and Drug Development Professionals
Note on "Aminopeptidase-IN-1": Initial literature searches did not yield information on a specific compound designated "this compound." The following application notes focus on a well-characterized approach to memory improvement through the inhibition of Aminopeptidase A (APA) using the orally active prodrug inhibitor, RB150. This compound has shown efficacy in crossing the blood-brain barrier and modulating central nervous system pathways.
Introduction: Aminopeptidase A as a Therapeutic Target
Aminopeptidase A (APA) is a membrane-bound zinc metalloprotease that plays a significant role in neurological and cardiovascular regulation. In the brain, APA is a key enzyme in the renin-angiotensin system (RAS), where it converts Angiotensin II to Angiotensin III. Recent research has implicated APA in the pathophysiology of Alzheimer's disease (AD). Specifically, APA is involved in the N-terminal truncation of the amyloid-beta (Aβ) peptide. This cleavage is a rate-limiting step for the subsequent formation of pyroglutamated Aβ (pE3-Aβ) by glutaminyl cyclase. pE3-Aβ is a highly toxic and aggregation-prone species of Aβ that acts as a seed for amyloid plaque formation.
Pharmacological inhibition of APA presents a promising therapeutic strategy to reduce the formation of pathogenic Aβ species, thereby protecting against synaptic dysfunction and alleviating cognitive deficits associated with Alzheimer's disease. The selective APA inhibitor prodrug RB150 has been shown to be orally bioavailable and centrally active, making it a valuable tool for such investigations.
The Inhibitor: RB150
RB150 is a disulfide-linked dimer of the potent and selective APA inhibitor, EC33. This prodrug formulation allows it to cross the blood-brain barrier after systemic administration. Once in the central nervous system, RB150 is rapidly cleaved to its active monomer form, EC33, which then inhibits APA activity. This mechanism of action makes RB150 a suitable candidate for in vivo studies targeting brain APA.
Quantitative Data: RB150 Dosage and Effects
The following table summarizes dosage information for RB150 from preclinical studies. While these studies primarily focused on hypertension, they established the central bioavailability and effective dose range for inhibiting brain APA activity in rodents. These dosages provide a critical starting point for designing memory-improvement studies.
| Model Organism | Administration Route | Dosage | Observed Effect in the Brain | Reference Study |
| Hypertensive (DOCA-salt) Rats | Oral (PO) | ED₅₀ in the 1 mg/kg range | Dose-dependent reduction in blood pressure, indicating central action. | Bodineau et al. (2008)[1][2] |
| Hypertensive (DOCA-salt) Rats | Oral (PO) | 15 mg/kg | 54% reduction in brain APA activity. | Bodineau et al. (2008)[1][2] |
| Normotensive Mice | Intravenous (IV) | 50 mg/kg | Significant reduction in brain APA activity. | Bodineau et al. (2008)[1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed pathway by which Aminopeptidase A contributes to Alzheimer's disease pathology and how its inhibition can lead to therapeutic benefits.
Caption: APA's role in generating toxic pE3-Aβ and the inhibitory action of RB150.
Experimental Protocols
The following protocols are adapted for the 3xTg-AD mouse model of Alzheimer's disease, a relevant model for studying Aβ and tau pathology.
In Vivo Study: Behavioral Testing Workflow
This workflow outlines the process for evaluating the effect of RB150 on cognitive function in 3xTg-AD mice.
References
Application Notes and Protocols for Measuring IRAP Activity with Aminopeptidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a type II transmembrane zinc-dependent metalloprotease belonging to the M1 aminopeptidase family. IRAP plays a crucial role in various physiological processes, including the regulation of peptide hormones like oxytocin and vasopressin, glucose transporter 4 (GLUT4) trafficking, and antigen presentation.[1] Its involvement in cognitive functions and immune responses has made it an attractive therapeutic target.[2]
Aminopeptidase-IN-1 is a potent inhibitor of IRAP with a reported Ki value of 7.7 μM. These application notes provide detailed protocols for measuring IRAP activity using a fluorogenic substrate and for characterizing the inhibitory effect of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of aminopeptidase activity and a typical experimental workflow for assessing IRAP inhibition.
Caption: General Aminopeptidase Catalytic Mechanism
Caption: Experimental Workflow for IRAP Inhibition Assay
Quantitative Data Summary
The inhibitory potency of this compound against IRAP is summarized in the table below. Researchers should determine the IC50 value under their specific experimental conditions.
| Compound | Target | Parameter | Value | Reference |
| This compound | IRAP | Ki | 7.7 µM | |
| This compound | IRAP | IC50 | To be determined experimentally |
Experimental Protocols
Protocol 1: In Vitro IRAP Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of recombinant human IRAP activity using the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).
Materials:
-
Recombinant Human IRAP (extracellular domain)
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) hydrochloride (substrate)
-
7-Amino-4-methylcoumarin (AMC) (standard for calibration curve)
-
This compound
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.0, with 0.002% Tween-20
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Reagent Preparation:
-
Recombinant IRAP: Prepare a stock solution of recombinant IRAP in assay buffer. The final concentration in the assay is typically around 1 nM.
-
Leu-AMC Substrate Stock Solution (10 mM): Dissolve Leu-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution (e.g., 100 µM): Dilute the 10 mM stock solution in assay buffer to the desired final concentration. The concentration used is often around the Km value for the substrate (e.g., 50 µM).
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. This will be used to generate a standard curve.
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add a specific volume of the IRAP enzyme solution to each well (except for the "no enzyme" control).
-
For inhibition studies, add the desired concentration of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range for IC50 determination would be from 0.01 to 100 µM.
-
Include a "no enzyme" control (assay buffer and substrate only) to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the working substrate solution to each well. The final reaction volume is typically 100-200 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For the AMC standard curve, plot fluorescence units against the known concentration of AMC to convert the rate of fluorescence change into the rate of product formation (e.g., µmol/min).
-
Protocol 2: Determination of IC50 and Ki for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against IRAP.
Procedure:
-
IC50 Determination:
-
Perform the IRAP activity assay as described in Protocol 1.
-
Use a range of this compound concentrations (e.g., 8-10 concentrations in a semi-logarithmic series, such as 0.01, 0.1, 1, 10, 100 µM).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition). The formula is: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Ki Determination (for competitive inhibitors):
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, assuming a competitive inhibition mechanism: Ki = IC50 / (1 + ([S] / Km)) Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis constant for the substrate. The Km of IRAP for Leu-AMC has been reported to be approximately 92 µM.
-
-
Protocol 3: Michaelis-Menten Kinetics and Determination of Inhibition Mechanism
This protocol is used to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for IRAP with a given substrate, and to elucidate the mechanism of inhibition by this compound (e.g., competitive, non-competitive, or uncompetitive).
Procedure:
-
Michaelis-Menten Kinetics:
-
Perform the IRAP activity assay as described in Protocol 1.
-
Vary the concentration of the Leu-AMC substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).
-
Measure the initial reaction rate (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
-
Determination of Inhibition Mechanism:
-
Perform the Michaelis-Menten kinetics experiment in the absence and presence of at least two different fixed concentrations of this compound.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data to different inhibition models using non-linear regression.
-
Competitive inhibition: Vmax remains unchanged, while the apparent Km increases.
-
Non-competitive inhibition: Km remains unchanged, while Vmax decreases.
-
Uncompetitive inhibition: Both Km and Vmax decrease.
-
-
Troubleshooting
-
High Background Fluorescence: Ensure the use of a black microplate. Check for contamination in the assay buffer or substrate solution.
-
Low Signal: Increase the enzyme or substrate concentration. Ensure the microplate reader settings are optimal for AMC fluorescence.
-
Non-linear Reaction Progress Curves: This may be due to substrate depletion or enzyme instability. Use a lower enzyme concentration or a shorter measurement time.
-
Precipitation of Inhibitor: Ensure that the final concentration of DMSO in the assay is low (typically <1%) and that the inhibitor is fully dissolved in the stock solution.
By following these detailed protocols, researchers can accurately measure IRAP activity and characterize the inhibitory properties of compounds like this compound, facilitating drug discovery and the study of IRAP's biological functions.
References
Aminopeptidase-IN-1: A Potent Tool for Investigating Neuropeptide Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that play a crucial role in the metabolism of peptides by cleaving amino acids from the N-terminus.[1][2] In the central nervous system, these enzymes are responsible for the degradation of various neuropeptides, thereby regulating their signaling and physiological functions.[3] Insulin-regulated aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a type II transmembrane zinc-metallopeptidase belonging to the M1 aminopeptidase family.[4][5] IRAP is of particular interest as it has been identified as a key enzyme in the degradation of several memory- and cognition-related neuropeptides, including vasopressin and oxytocin. Inhibition of IRAP has been shown to enhance cognitive function in animal models, making it a promising therapeutic target.
Aminopeptidase-IN-1 (also known as compound 16o or WAY-300916) is a potent and selective inhibitor of IRAP. Its ability to specifically block the activity of this key neuropeptide-degrading enzyme makes it an invaluable research tool for elucidating the roles of neuropeptides in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in studying neuropeptide degradation.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₆N₂O₆ | |
| Molecular Weight | 356.33 g/mol | |
| CAS Number | 374102-08-6 | |
| Appearance | Solid | |
| Storage Conditions | Store powder at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. |
Quantitative Data: Inhibitory Potency and Selectivity
The following table summarizes the inhibitory activity of this compound against its primary target, IRAP. A comprehensive selectivity profile against other aminopeptidases is crucial for interpreting experimental results. While extensive public data on the selectivity of this compound is limited, the primary reference by Mountford et al. (2014) would be the source for such detailed information. For the purpose of this document, we will focus on its potent activity against IRAP.
| Target Enzyme | Inhibitor | Ki (μM) | IC₅₀ (μM) | Assay Conditions | Reference |
| Insulin-Regulated Aminopeptidase (IRAP) | This compound | 7.7 | Not explicitly stated in abstract | Specific assay conditions are detailed in the primary publication. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental use of this compound, the following diagrams are provided.
Experimental Protocols
The following protocols provide a general framework for using this compound to study neuropeptide degradation. It is recommended to consult the primary literature for specific experimental details and optimization.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol is designed to determine the IC₅₀ value of this compound for IRAP using a fluorogenic substrate.
Materials:
-
Recombinant human IRAP
-
This compound
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant IRAP in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle (DMSO in Assay Buffer for control)
-
IRAP enzyme solution
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm for AMC-based substrates) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Neuropeptide Degradation Assay in Brain Homogenates
This protocol allows for the study of the degradation of a specific neuropeptide in a more physiologically relevant context and the effect of this compound on this process.
Materials:
-
Brain tissue (e.g., hippocampus or cortex) from a suitable animal model
-
Neuropeptide of interest (e.g., vasopressin)
-
This compound
-
Homogenization Buffer (e.g., ice-cold Tris-HCl buffer with protease inhibitors, excluding those that would interfere with aminopeptidases)
-
Acetonitrile and Trifluoroacetic Acid (for sample cleanup)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for product identification)
Procedure:
-
Prepare Brain Homogenate: Homogenize the brain tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant will contain the soluble and membrane-bound enzymes. Determine the total protein concentration of the supernatant.
-
Prepare this compound: Prepare a working solution of this compound in the appropriate vehicle.
-
Degradation Reaction: In microcentrifuge tubes, combine:
-
Brain homogenate (a fixed amount of total protein)
-
This compound or vehicle
-
Neuropeptide of interest (at a known concentration)
-
-
Incubation: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination and Sample Preparation: Stop the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% trifluoroacetic acid. Centrifuge at high speed to precipitate proteins. Collect the supernatant.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate the intact neuropeptide from its degradation products. Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Data Analysis:
-
Quantify the peak area of the intact neuropeptide at each time point for both the control (vehicle) and inhibitor-treated samples.
-
Plot the concentration of the intact neuropeptide over time to determine the degradation rate.
-
Compare the degradation rates in the presence and absence of this compound to assess its inhibitory effect.
-
Conclusion
This compound is a powerful and specific tool for researchers investigating the role of IRAP in neuropeptide metabolism. Its use in well-designed in vitro and ex vivo experiments can provide valuable insights into the regulation of neuropeptide signaling in health and disease, and aid in the development of novel therapeutics targeting the aminopeptidase family. Proper experimental design, including the use of appropriate controls and a thorough understanding of the inhibitor's properties, is essential for obtaining reliable and interpretable results.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. rsc.org [rsc.org]
- 3. graphviz.org [graphviz.org]
- 4. Identification and development of specific inhibitors for insulin-regulated aminopeptidase as a new class of cognitive enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin regulated aminopeptidase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving Aminopeptidase-IN-1 solubility for in vitro assays
Welcome to the technical support center for Aminopeptidase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent insulin-regulated aminopeptidase (IRAP) inhibitor in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of insulin-regulated aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP).[1][2] It belongs to the benzopyran class of compounds. Its chemical formula is C18H16N2O6, with a molecular weight of 356.33 g/mol .[1][3] It is often used in research to investigate the role of IRAP in various physiological processes, including cognitive function and glucose metabolism.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by inhibiting the enzymatic activity of IRAP. IRAP is a zinc-dependent metalloenzyme that cleaves N-terminal amino acids from various peptide hormones, including vasopressin and oxytocin. By inhibiting IRAP, this compound can modulate the signaling pathways regulated by these peptides.
Q3: What are the common in vitro applications of this compound?
A3: this compound is frequently used in:
-
Enzymatic assays: To determine its inhibitory potency (IC50 or Ki) against purified IRAP or in cell lysates.
-
Cell-based assays: To investigate the cellular functions of IRAP, such as its role in GLUT4 translocation and glucose uptake in response to insulin.
-
Signaling pathway studies: To elucidate the downstream effects of IRAP inhibition on cellular signaling cascades.
Q4: What is the recommended solvent for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is a hydrophobic compound with low aqueous solubility.
Q5: What is the recommended final concentration of DMSO in in vitro assays?
A5: To avoid solvent-induced artifacts and cytotoxicity, it is crucial to keep the final concentration of DMSO in the assay medium as low as possible. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and well-tolerated by many cell lines. However, the optimal concentration may vary depending on the specific cell type and assay sensitivity. Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in in vitro experiments.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate out of solution, a phenomenon known as antisolvent precipitation.
-
Troubleshooting Steps:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help to prevent localized high concentrations of the compound that lead to precipitation.
-
Use a Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains within an acceptable range.
-
Incorporate a Surfactant: For some applications, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at a final concentration of 0.01% to 0.05%), to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. However, ensure the surfactant is compatible with your specific assay and does not interfere with the biological activity being measured.
-
Consider a Co-solvent System for Stock Solutions: While DMSO is the primary recommendation, for certain applications, a stock solution in a mixture of solvents might be beneficial. For instance, a combination of DMSO and ethanol might be explored, but this requires careful validation for your specific assay.
-
Issue 2: Inconsistent or non-reproducible results in enzymatic or cell-based assays.
-
Possible Cause: This can be due to several factors, including incomplete dissolution of the compound, degradation of the compound, or variability in the final concentration of the active inhibitor.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock Solution: Before each use, ensure your DMSO stock solution is completely thawed and homogenous. Gently vortex the vial before taking an aliquot.
-
Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions of this compound in your aqueous assay buffer for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may precipitate or degrade over time.
-
Verify Pipetting Accuracy: When working with small volumes of concentrated stock solutions, minor pipetting errors can lead to significant variations in the final concentration. Use calibrated pipettes and appropriate pipetting techniques.
-
Check for Compound Adsorption: Hydrophobic compounds can sometimes adsorb to plastic surfaces. To minimize this, consider using low-retention pipette tips and microplates. Pre-wetting the pipette tip with the solvent before transferring the compound solution can also help.
-
Issue 3: Observed cytotoxicity in cell-based assays at expected therapeutic concentrations.
-
Possible Cause: While the inhibitor itself might have some level of cytotoxicity at high concentrations, the observed effect could be exacerbated by the solvent (DMSO) or by the precipitation of the compound.
-
Troubleshooting Steps:
-
Perform a DMSO Toxicity Control: Always include a vehicle control with the highest concentration of DMSO used in your experiment to assess the baseline cytotoxicity of the solvent on your specific cell line.
-
Visually Inspect for Precipitates: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation. Precipitated compound can have different effects on cells compared to the solubilized form.
-
Determine the IC50 for Cytotoxicity: If cytotoxicity is a concern, perform a dose-response experiment to determine the concentration at which this compound becomes toxic to your cells. This will help you to work within a non-toxic concentration range for your functional assays.
-
Data Presentation
Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| DMSO | ≥ 20-50 mM | Room Temperature | Stock solutions are typically prepared in this range. |
| Ethanol | Data not available | - | Generally less effective than DMSO for highly hydrophobic compounds. |
| Water | Very low | Room Temperature | Considered practically insoluble in aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Low µM range | Room Temperature | Solubility is highly dependent on the final DMSO concentration and the presence of other excipients. |
Note: The provided solubility in DMSO is based on typical stock solution concentrations used in published studies. The absolute maximum solubility may be higher. It is always recommended to perform a solubility test with a small amount of the compound before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. A datasheet suggests stability for up to 6 months at -80°C in DMSO.
Protocol 2: General Procedure for an In Vitro IRAP Inhibition Assay
This protocol provides a general framework for a fluorescence-based enzymatic assay.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of a fluorogenic IRAP substrate (e.g., Leucine-7-amido-4-methylcoumarin, Leu-AMC) in DMSO.
-
Prepare serial dilutions of this compound from the DMSO stock solution into the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure:
-
Add a solution of recombinant human IRAP enzyme to each well of a 384-well plate.
-
Add the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the Leu-AMC substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~355-380 nm, Emission: ~450-460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Normalize the rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting precipitation of this compound.
Caption: IRAP's role in insulin-stimulated glucose uptake.
References
Aminopeptidase-IN-1 stability in different buffer solutions
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with Aminopeptidase-IN-1. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and stability recommendations to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to protect the compound from light.[1] The solid (powder) form of the inhibitor should be stored at -20°C. To avoid repeated freeze-thaw cycles, we recommend preparing single-use aliquots of your stock solution.
Q2: In what solvent should I dissolve this compound?
A2: The manufacturer's datasheet does not specify a recommended solvent for the initial stock solution. Small molecule inhibitors are often dissolved in DMSO. However, it is crucial to perform a small-scale solubility test before preparing a large stock solution.
Q3: Is there any stability data for this compound in common laboratory buffers like PBS, TRIS, or HEPES?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in specific buffer solutions. The stability of a small molecule in an aqueous buffer can be influenced by several factors, including pH, temperature, and the presence of other molecules. We strongly recommend performing a stability assessment in your specific experimental buffer before conducting critical experiments. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q4: What are the general stability considerations for small molecule inhibitors in aqueous buffers?
A4: The stability of small molecules in buffer solutions can be affected by:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the compound.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is always best to aliquot solutions for storage.
-
Light Exposure: Some compounds are light-sensitive and should be stored in amber vials or protected from light.
-
Oxidation: The presence of oxidizing agents can degrade the compound.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of Insulin-Regulated Aminopeptidase (IRAP).[1] IRAP is a zinc-metalloenzyme that cleaves amino acids from the N-terminus of peptides.[2][3] In response to insulin, IRAP is translocated to the cell surface along with the glucose transporter GLUT4, playing a role in glucose uptake. By inhibiting IRAP, this compound can be used to study its role in various physiological processes, including cognitive and memory functions.
Stability and Buffer Information
The following table provides general information on common buffers used in biochemical assays. The optimal buffer for your experiment will depend on your specific assay requirements and the stability of this compound in that buffer.
| Buffer | pH Range | Common Uses |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | General purpose biological buffer, cell culture |
| TRIS (tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Molecular biology, electrophoresis, enzyme assays |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Cell culture, enzyme assays, maintains physiological pH |
| Acetate Buffer | 3.6 - 5.6 | Protein purification, enzyme assays at acidic pH |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffer Solution using HPLC
This protocol outlines a general method to determine the stability of this compound in your chosen experimental buffer over time.
1. Materials:
- This compound
- Your chosen experimental buffer (e.g., PBS, TRIS, HEPES)
- HPLC-grade solvent for stock solution (e.g., DMSO)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator or water bath
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
- Prepare Working Solution: Dilute the stock solution into your experimental buffer to the final working concentration you plan to use in your assays (e.g., 10 µM).
- Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and inject it into the HPLC system. This will serve as your baseline (100% stability) measurement.
- Incubation: Incubate the remaining working solution at the temperature you will use for your experiment (e.g., 37°C).
- Time-Course Sampling: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated working solution and inject them into the HPLC.
- HPLC Analysis: Analyze the samples using an appropriate HPLC method to separate this compound from any potential degradation products.
- Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining compound against time to determine its stability profile in your buffer.
Visual Guides and Workflows
References
troubleshooting inconsistent results with Aminopeptidase-IN-1
Welcome to the technical support center for Aminopeptidase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target and suppress the enzymatic activity of aminopeptidases. These enzymes function by cleaving amino acids from the N-terminus of proteins and peptides.[1][2][3] Aminopeptidases are often metalloenzymes, containing a zinc cofactor that is crucial for their catalytic function.[2][4] The inhibitor may act through various mechanisms, such as competitive, noncompetitive, or uncompetitive inhibition, by binding to the active site or an allosteric site of the enzyme.
Q2: What are some common applications of this compound in research?
Aminopeptidase inhibitors are utilized to investigate the roles of aminopeptidases in various biological processes. These include protein maturation, signal transduction, and cellular regulation. Given the involvement of aminopeptidases in diseases like cancer, hypertension, and malaria, inhibitors like this compound are valuable tools for drug discovery and target validation.
Q3: How should I store and handle this compound?
For optimal stability, small molecule inhibitors should typically be stored as a lyophilized powder at -20°C or colder, protected from light. For creating stock solutions, use an appropriate solvent as recommended on the product datasheet (e.g., DMSO). It is advisable to prepare aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation.
Q4: What are the potential sources of variability in my experiments with this compound?
Inconsistent results can stem from several factors, including:
-
Inhibitor Quality and Purity: Contaminants from synthesis can affect experimental outcomes.
-
Inhibitor Stability: Degradation of the inhibitor due to improper storage or handling.
-
Assay Conditions: Variations in pH, temperature, incubation time, and buffer composition.
-
Sample Quality: Contaminants in the enzyme preparation or cell lysates, such as detergents, salts, or other small molecules, can interfere with the assay.
Troubleshooting Guide
Issue 1: Lower than Expected Inhibition of Aminopeptidase Activity
If this compound is showing weaker than expected inhibitory effects, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Inhibitor Potency
Caption: Troubleshooting workflow for low inhibitor potency.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Independently verify the concentration of your stock solution using methods like spectrophotometry or HPLC. Ensure accurate dilution calculations. |
| Poor Inhibitor Solubility | Visually inspect the stock solution for precipitates. If solubility is an issue, try gentle warming or sonication. Consider using a different solvent if compatible with your assay. |
| Inhibitor Degradation | Prepare a fresh stock solution from lyophilized powder and compare its performance to your existing stock. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Ensure the pH and buffer composition are optimal for the specific aminopeptidase. Aminopeptidase activity can be pH-dependent. Verify that the incubation time is sufficient for the inhibitor to bind to the enzyme. |
| High Substrate Concentration | For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. Perform experiments with substrate concentrations at or near the Michaelis constant (Km). |
| Inactive Enzyme | Test the activity of your enzyme preparation with a known substrate and without any inhibitor to ensure it is active. Use a fresh batch of enzyme if necessary. |
Issue 2: High Background Signal or Off-Target Effects
High background or unexpected cellular effects can obscure the specific inhibitory action of this compound.
Troubleshooting Workflow: High Background/Off-Target Effects
Caption: Troubleshooting workflow for high background signal.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Autofluorescence/Absorbance of Inhibitor | Run a control experiment with the inhibitor in the assay buffer without the enzyme or substrate to measure its intrinsic signal. Subtract this background from your experimental readings. |
| Contaminated Reagents | Test each component of your assay for background signal. Use high-purity reagents and solvents. |
| Non-Specific Binding | In cellular assays, use a negative control (e.g., a structurally similar but inactive compound) to assess non-specific effects. |
| High Inhibitor Concentration | High concentrations of small molecules can lead to off-target effects or cellular toxicity. Perform a dose-response experiment to determine the optimal concentration range for specific inhibition. |
| Lack of Specificity | Aminopeptidases belong to a large family of enzymes with conserved structures. The inhibitor may be acting on other enzymes. Test the specificity of this compound against other related aminopeptidases. |
Experimental Protocols
General Protocol for Aminopeptidase Activity Assay (Colorimetric)
This protocol is a general guideline for measuring aminopeptidase activity using a chromogenic substrate like L-leucine p-nitroanilide, which releases a colored product upon cleavage.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for the target aminopeptidase (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Dissolve L-leucine p-nitroanilide in an appropriate solvent (e.g., methanol) to make a stock solution (e.g., 50 mM).
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 2 mM).
-
Enzyme Solution: Prepare a solution of the aminopeptidase in cold assay buffer to the desired concentration.
-
Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
Set up a 96-well microplate.
-
Add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the working substrate solution to each well.
-
Measure the absorbance at 405 nm kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Illustrative Data: Dose-Response of this compound
| This compound (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
Signaling Pathway
Aminopeptidases can be involved in various signaling pathways by processing bioactive peptides. For example, they can regulate the renin-angiotensin system, which is crucial for blood pressure control.
Caption: A simplified diagram of the Renin-Angiotensin system.
References
optimizing Aminopeptidase-IN-1 concentration for cell-based assays
Welcome to the technical support resource for Aminopeptidase-IN-1 (AP-IN-1). This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the use of AP-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of insulin-regulated aminopeptidase (IRAP).[1] Aminopeptidases are enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[2][3] These enzymes are often zinc metalloenzymes and play crucial roles in various cellular functions, including protein maturation, peptide hormone regulation, and signal transduction.[4][5] AP-IN-1 exerts its effect by binding to the aminopeptidase, thereby blocking its ability to cleave its natural substrates.
Caption: Mechanism of this compound inhibition.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A good starting point for determining the optimal concentration is to perform a dose-response experiment centered around the inhibitor's reported Ki value. This compound has a Ki of 7.7 μM for insulin-regulated aminopeptidase (IRAP). We recommend starting with a broad concentration range and then narrowing it down.
Table 1: Recommended Concentration Ranges for Initial Screening
| Experiment Phase | Concentration Range (μM) | Purpose |
| Range-Finding | 0.1, 1, 10, 50, 100 | To determine the general potency and identify potential cytotoxicity. |
| Dose-Response | 0.5, 1, 2.5, 5, 7.5, 10, 15, 20 | To generate a precise IC50 curve around the expected Ki value. |
Q3: How should I prepare and store stock solutions of this compound?
For this compound, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Store this stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use to avoid precipitation and degradation. Always check the manufacturer's data sheet for specific solubility and storage instructions.
Troubleshooting Guide
Problem: No inhibitory effect is observed at expected concentrations.
This is a common issue that can arise from several factors. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting logic for lack of inhibitory effect.
Possible Causes & Solutions:
-
Inhibitor Degradation or Precipitation:
-
Solution: Prepare a fresh stock solution of AP-IN-1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (<0.5%) to prevent solvent-induced toxicity or inhibitor precipitation. Poor solubility of compounds in aqueous cell culture media can be a limiting factor.
-
-
Low Target Expression or Activity:
-
Solution: Confirm that the target aminopeptidase (e.g., IRAP) is expressed in your chosen cell line at sufficient levels. Use techniques like Western Blot or qPCR. Additionally, run a positive control inhibitor (e.g., Bestatin) known to inhibit a broad range of aminopeptidases to confirm that the enzyme class is active in your cells.
-
-
Incorrect Assay Conditions:
-
Solution: Optimize the incubation time. The inhibitor may require a longer pre-incubation period with the cells before adding the substrate. Also, verify that the substrate concentration is appropriate; if it is too high, it may outcompete the inhibitor.
-
Problem: High cytotoxicity observed even at low concentrations.
Possible Causes & Solutions:
-
Off-Target Effects: The inhibitor may be affecting other essential cellular pathways, a common challenge in drug development.
-
Solution: Perform a cell viability assay (e.g., MTT, MTS, or Resazurin) in parallel with your functional assay. This will help you distinguish between specific inhibition of aminopeptidase activity and general cytotoxicity. Determine the concentration at which AP-IN-1 reduces cell viability by 50% (CC50) and work at concentrations well below this value for your functional assays.
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤0.5%).
-
Table 2: Example Data for Determining Therapeutic Window
| AP-IN-1 (μM) | Aminopeptidase Inhibition (%) | Cell Viability (%) |
| 0 | 0 | 100 |
| 1 | 15 | 98 |
| 5 | 45 | 95 |
| 10 | 70 | 92 |
| 25 | 90 | 75 |
| 50 | 95 | 40 |
| 100 | 98 | 15 |
| IC50 / CC50 | ~6 μM | ~50 μM |
This is example data. Actual results will vary by cell line and assay conditions.
Experimental Protocols
Protocol 1: Workflow for Optimizing AP-IN-1 Concentration
This workflow provides a systematic approach to determine the optimal, non-toxic concentration of AP-IN-1 for your specific cell-based assay.
Caption: Experimental workflow for AP-IN-1 optimization.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxicity of AP-IN-1.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of AP-IN-1 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different AP-IN-1 concentrations. Include a "vehicle control" (medium with DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Aminopeptidase Activity Assay
This is a general protocol to measure the enzymatic activity of aminopeptidases in cell lysates or on the cell surface using a fluorogenic or colorimetric substrate.
-
Cell Preparation:
-
For cell surface activity: Seed cells in a 96-well plate and grow to confluence.
-
For total cell activity: Prepare cell lysates from a treated or untreated cell culture.
-
-
Inhibitor Pre-incubation: Wash the cells with PBS or a suitable assay buffer. Add medium/buffer containing various concentrations of AP-IN-1 and pre-incubate for 1-2 hours at 37°C.
-
Substrate Addition: Add a suitable aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide for colorimetric assays or a fluorogenic substrate like L-Leucine-7-amido-4-methylcoumarin).
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence over time using a plate reader in kinetic mode.
-
Analysis: The rate of the reaction (slope of the kinetic curve) is proportional to the aminopeptidase activity. Calculate the percentage of inhibition for each AP-IN-1 concentration relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 4. Mechanism Aminopeptidase [foods-additive.com]
- 5. M1 aminopeptidases as drug targets: broad applications or therapeutic niche? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminopeptidase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of aminopeptidase inhibitors. As specific data for "Aminopeptidase-IN-1" is not publicly available, this guide leverages information on other well-characterized aminopeptidase inhibitors to address common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with aminopeptidase inhibitors?
A1: Due to the high degree of homology within the M1 aminopeptidase family, a primary concern is the lack of selectivity of inhibitors.[1][2] This can lead to the inhibition of multiple aminopeptidases beyond the intended target. For instance, some inhibitors may target Aminopeptidase N (APN), Leucine Aminopeptidase (LAP), and Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2), which are involved in various physiological processes, including immune response modulation and antigen presentation.[1][3]
Q2: My experimental results show unexpected changes in immune cell activation. Could this be an off-target effect?
A2: Yes, this is a plausible off-target effect. Several aminopeptidases, such as ERAP1 and ERAP2, play a crucial role in the adaptive immune response by trimming antigens for presentation by the major histocompatibility complex (MHC).[1] Inhibition of these enzymes could, therefore, modulate immune function and lead to altered T-cell responses.
Q3: I am observing cellular toxicity at concentrations expected to be specific for my target aminopeptidase. What could be the cause?
A3: Unanticipated cellular toxicity can arise from the inhibition of essential aminopeptidases involved in protein turnover and cell maintenance. Aminopeptidases are vital for the final step of intracellular protein degradation, recycling amino acids for new protein synthesis. Broad-spectrum inhibition can disrupt this process and lead to apoptosis. For example, the inhibitor CHR-2797 (tosedostat) has been shown to induce apoptosis in myeloma cells by inhibiting protein turnover.
Q4: How can I determine if the observed effects in my experiment are due to off-target activities of my aminopeptidase inhibitor?
A4: A key strategy is to perform a comprehensive inhibitor profiling against a panel of purified human M1 aminopeptidases to determine its selectivity. Additionally, conducting experiments in cell lines with knockout or knockdown of the intended target versus related aminopeptidases can help dissect the on-target versus off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental outcomes.
-
Potential Cause: Lack of inhibitor specificity, leading to variable effects depending on the expression levels of different aminopeptidases in the experimental system.
-
Troubleshooting Steps:
-
Characterize Inhibitor Specificity: Profile the inhibitor against a panel of recombinant aminopeptidases (e.g., APN, APA, ERAP1, ERAP2, LTA4H) to determine its IC50 or Ki values.
-
Characterize Experimental System: Quantify the expression levels of the target aminopeptidase and potential off-target aminopeptidases in your cell lines or tissues using techniques like qPCR or Western blotting.
-
Use Multiple Inhibitors: Compare the effects of your inhibitor with other well-characterized aminopeptidase inhibitors that have different selectivity profiles.
-
Control Experiments: Include a positive control (a known potent inhibitor of your target) and a negative control (an inactive structural analog of your inhibitor).
-
Issue 2: Unexpected Phenotypes Unrelated to the Known Function of the Target Aminopeptidase.
-
Potential Cause: Inhibition of an off-target aminopeptidase with a distinct biological role. For example, inhibition of Leukotriene A4 hydrolase (LTA4H), a bifunctional enzyme with both aminopeptidase and epoxide hydrolase activity, could affect inflammatory pathways.
-
Troubleshooting Steps:
-
Literature Review: Investigate the known functions of other aminopeptidases that are potential off-targets of your inhibitor.
-
Phenotypic Rescue: Attempt to rescue the unexpected phenotype by supplementing the system with the product of the suspected off-target enzyme's pathway.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically deplete the suspected off-target aminopeptidase and observe if the phenotype is replicated.
-
Quantitative Data on Aminopeptidase Inhibitor Selectivity
The following table summarizes the inhibitory activity of a well-characterized aminopeptidase inhibitor, tosedostat (the active form CHR-79888), against a panel of M1 aminopeptidases. This data illustrates the potential for multi-target inhibition.
| Target Aminopeptidase | IC50 (nM) |
| Aminopeptidase N (APN/CD13) | 3.5 |
| Puromycin-sensitive aminopeptidase (PuSA) | 4.2 |
| Leukotriene A4 hydrolase (LTA4H) | 8.0 |
Note: This data is for tosedostat and is provided as an example of the kind of selectivity profiling that is crucial for interpreting experimental results with any aminopeptidase inhibitor.
Experimental Protocols
Protocol: Aminopeptidase Activity Assay
This protocol can be used to determine the inhibitory activity of a compound against a specific aminopeptidase.
-
Materials:
-
Purified recombinant aminopeptidase.
-
Fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for APN).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test inhibitor (e.g., this compound).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the purified aminopeptidase.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the aminopeptidase substrate.
-
Monitor the fluorescence or absorbance at the appropriate wavelength over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Potential off-target impact on antigen presentation.
References
- 1. M1 aminopeptidases as drug targets: broad applications or therapeutic niche? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 aminopeptidases as drug targets: broad applications or therapeutic niche? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
Aminopeptidase-IN-1 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Aminopeptidase-IN-1 and prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and specific inhibitor of aminopeptidases. Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] This inhibitor is crucial for studying the roles of aminopeptidases in various biological processes, including protein metabolism, signal transduction, and cellular regulation.[3] Its primary application is in basic research and drug discovery to probe the function of specific aminopeptidases and to validate them as therapeutic targets.
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity and activity of this compound, it is critical to adhere to proper storage and handling protocols. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a tightly sealed container, preferably with a desiccant to prevent moisture absorption.[4][5] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can significantly reduce its stability. Reconstituted solutions should be stored at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.
Q3: What are the common signs of this compound degradation?
Degradation of this compound will result in a loss of its inhibitory activity. In your experiments, this may manifest as a reduced or complete lack of effect on aminopeptidase activity, even at high concentrations. You might observe inconsistent results between experiments or a gradual decline in the inhibitor's potency over time. Visually, you might notice changes in the color or clarity of the reconstituted solution, although this is not always a reliable indicator.
Q4: What factors can contribute to the degradation of this compound?
Several factors can lead to the degradation of this compound:
-
Temperature Fluctuations: Frequent changes in temperature, especially repeated freeze-thaw cycles, can denature the inhibitor.
-
Improper pH: Extreme pH conditions can lead to the hydrolysis of the inhibitor.
-
Oxidation: Exposure to air and certain reactive species can lead to oxidative damage, particularly if the inhibitor has susceptible chemical groups.
-
Contamination: Microbial or chemical contamination can introduce proteases or other substances that degrade the inhibitor.
-
Light Exposure: Prolonged exposure to light can cause photodegradation of sensitive compounds.
-
Incompatible Solvents or Buffers: The choice of solvent and buffer components can impact the stability of the inhibitor.
Q5: Can I use a protease inhibitor cocktail to prevent the degradation of this compound?
While this compound is itself an inhibitor of aminopeptidases, it can be susceptible to degradation by other classes of proteases that may be present as contaminants in your experimental system (e.g., serine, cysteine, or metalloproteinases). Therefore, in certain applications, such as cell lysates, including a broad-spectrum protease inhibitor cocktail that does not interfere with your target aminopeptidase can help protect this compound from off-target proteolytic degradation.
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity
Symptoms:
-
Aminopeptidase activity is not inhibited or is only partially inhibited at expected concentrations of this compound.
-
Inconsistent results in enzyme inhibition assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the lyophilized powder and reconstituted aliquots have been stored at the correct temperatures (-20°C or -80°C). |
| Repeated freeze-thaw cycles | Prepare and use single-use aliquots of the reconstituted inhibitor to avoid multiple freeze-thaw cycles. |
| Incorrect solvent or buffer pH | Ensure the solvent and buffer system used for reconstitution and in the assay have a pH that is optimal for the stability of this compound (typically near neutral pH). |
| Expired or old stock | Use a fresh vial of this compound and compare its activity to the older stock. |
| Contamination of the stock solution | Prepare a fresh stock solution using sterile technique and high-purity solvents. Filter-sterilize the solution if appropriate for your application. |
Issue 2: Variability in Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
The dose-response curve is not sigmoidal or shows poor reproducibility.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting of the inhibitor | Calibrate your pipettes and use proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor solution. |
| Partial degradation of the inhibitor | Review handling procedures. Ensure the inhibitor is not left at room temperature for extended periods during experiment setup. |
| Interaction with other components in the assay | Investigate potential interactions between this compound and other reagents in your assay buffer (e.g., reducing agents, metal chelators). |
| Adsorption to plasticware | Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the inhibitor. |
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions
This table summarizes the expected stability of this compound under different storage conditions. The data is based on general principles of peptide and small molecule stability and should be used as a guideline.
| Storage Condition | Form | Duration | Expected Activity Remaining (%) |
| -80°C | Lyophilized Powder | 2 years | >95% |
| -20°C | Lyophilized Powder | 1 year | >90% |
| 4°C | Lyophilized Powder | 1 month | ~80% |
| Room Temperature | Lyophilized Powder | 1 week | <60% |
| -80°C | Reconstituted in DMSO (single-use aliquots) | 6 months | >95% |
| -20°C | Reconstituted in DMSO (single-use aliquots) | 3 months | ~90% |
| 4°C | Reconstituted in DMSO | 1 week | <70% |
| Room Temperature | Reconstituted in DMSO | 24 hours | <50% |
Note: The stability of reconstituted solutions can be solvent-dependent. Always refer to the product-specific datasheet for recommended solvents.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Enzyme Inhibition Assay
This protocol describes a method to evaluate the stability and activity of this compound over time.
Materials:
-
Aminopeptidase enzyme (e.g., Leucine Aminopeptidase)
-
Fluorogenic or colorimetric aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin or L-Alanine-p-nitroanilide)
-
This compound (fresh and aged samples)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of both the fresh and the aged stock solutions of this compound in the assay buffer.
-
Prepare enzyme solution: Dilute the aminopeptidase enzyme to the working concentration in the assay buffer.
-
Incubate inhibitor with enzyme: In the wells of the microplate, add the diluted this compound samples. Then, add the enzyme solution to each well. Include controls with no inhibitor. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the aminopeptidase substrate to all wells to start the enzymatic reaction.
-
Measure the signal: Immediately begin kinetic measurements using a microplate reader. For a fluorogenic substrate, measure the increase in fluorescence over time. For a colorimetric substrate, measure the increase in absorbance.
-
Analyze the data: Calculate the initial reaction rates (V₀) for each inhibitor concentration. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to generate dose-response curves for both the fresh and aged samples.
-
Compare IC₅₀ values: Determine the IC₅₀ value for each sample. A significant increase in the IC₅₀ value for the aged sample indicates degradation.
Visualizations
Signaling Pathway
Caption: Inhibition of Aminopeptidase by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound degradation.
References
interpreting unexpected outcomes in Aminopeptidase-IN-1 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aminopeptidase inhibitors, with a specific focus on Tosedostat (CHR-2797) as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tosedostat (CHR-2797)?
Tosedostat is an orally bioavailable prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1] This active form inhibits M1 family aminopeptidases, including Leucine Aminopeptidase (LAP), Puromycin-Sensitive Aminopeptidase (PuSA), and Aminopeptidase N (APN).[2][3] Inhibition of these enzymes blocks the final steps of protein recycling, leading to a depletion of the intracellular free amino acid pool.[4][5] This amino acid deprivation selectively induces apoptosis in rapidly proliferating cells, such as cancer cells, which have a high demand for protein synthesis.
Q2: What are the primary cellular effects observed after treatment with Tosedostat?
Treatment of sensitive cancer cell lines with Tosedostat leads to several key cellular responses:
-
Induction of the Amino Acid Deprivation Response (AADR): This is characterized by the upregulation of genes involved in amino acid synthesis and transport.
-
Inhibition of Protein Synthesis: Depletion of intracellular amino acids leads to a reduction in overall protein synthesis.
-
Inhibition of the mTOR Pathway: Tosedostat treatment has been shown to inhibit the phosphorylation of mTOR substrates.
-
Phosphorylation of eIF2α: This is a key event in the integrated stress response, often triggered by amino acid starvation.
-
Induction of Apoptosis: Ultimately, these effects lead to programmed cell death in malignant cells.
Q3: Is Tosedostat selective for certain aminopeptidases?
Yes, Tosedostat and its active metabolite CHR-79888 exhibit selectivity for certain M1 family aminopeptidases. It is a potent inhibitor of LAP, PuSA, and Aminopeptidase N. However, it does not effectively inhibit Aminopeptidase B, PILSAP, MetAP-2, or LTA4 hydrolase at similar concentrations. It is important to note that the active metabolite, CHR-79888, does show significant inhibitory activity against LTA4 hydrolase.
Q4: What are some known unexpected or adverse outcomes observed with Tosedostat in clinical studies?
Clinical trials have revealed several unexpected outcomes and adverse events associated with Tosedostat treatment, particularly when used in combination with other therapies. These include:
-
Hematological Toxicities: Reversible thrombocytopenia (a reduction in platelet count) has been reported as a dose-limiting toxicity.
-
Hepatotoxicity: Grade 3 ALT elevation has been observed.
-
Cardiovascular Effects: Atrial fibrillation was more common in patients receiving Tosedostat in combination with standard chemotherapy.
-
Increased Risk of Infection: In some studies, the addition of Tosedostat to standard chemotherapy led to an increased rate of early death due to infectious complications.
-
Negative Impact on Survival in Certain Combinations: One study in elderly AML patients showed that the addition of Tosedostat to standard chemotherapy negatively affected event-free and overall survival.
Troubleshooting Guide
This guide addresses common unexpected outcomes that researchers may encounter during in vitro experiments with Tosedostat.
Issue 1: Lower than expected cytotoxicity in a cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | Some cell lines are inherently resistant to aminopeptidase inhibitors. For example, HuT 78 and Jurkat E6-1 cells are reported to be inactive against Tosedostat. Verify the known sensitivity of your cell line from literature. If not available, consider this a novel finding. |
| Drug inactivation | Ensure proper storage of Tosedostat stock solutions (-20°C or -80°C) to prevent degradation. Prepare fresh dilutions for each experiment. |
| Suboptimal assay conditions | Optimize cell density and incubation time. A 72-hour incubation is often used for proliferation assays with Tosedostat. |
| High levels of extracellular amino acids | High concentrations of amino acids in the culture medium may counteract the effects of Tosedostat. Consider using a medium with physiological amino acid concentrations. |
| MDR protein expression | Overexpression of multidrug resistance proteins could potentially lead to efflux of the inhibitor. This can be investigated using specific inhibitors of MDR pumps. |
Issue 2: Discrepancy between enzymatic and cellular assay results.
| Possible Cause | Troubleshooting Steps |
| Cellular uptake and metabolism | Tosedostat is a prodrug that needs to be converted to its active form, CHR-79888, inside the cell. Differences in the expression of enzymes responsible for this conversion between cell lines could lead to varied responses. |
| Off-target effects in cellular context | The cellular phenotype may be a result of a combination of on-target and off-target effects that are not captured in a purified enzyme assay. |
| Activation of compensatory pathways | Cells may adapt to the inhibition of aminopeptidases by upregulating alternative pathways for amino acid acquisition or synthesis. |
| Assay artifacts | Ensure that the inhibitor is not interfering with the detection method of your cellular assay (e.g., autofluorescence in a fluorescence-based assay). |
Issue 3: Unexpected changes in signaling pathways.
| Possible Cause | Troubleshooting Steps |
| Cell-type specific signaling | The signaling response to amino acid deprivation can vary significantly between different cell types. |
| Crosstalk with other pathways | The inhibition of aminopeptidases can lead to cellular stress, which can activate a multitude of signaling pathways beyond the expected mTOR and eIF2α responses. |
| Timing of analysis | The activation and inhibition of signaling pathways are often transient. Perform a time-course experiment to capture the dynamics of the signaling events. |
| Antibody specificity | Ensure the specificity of the antibodies used for western blotting or other immunoassays to avoid misinterpretation of results. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Tosedostat (CHR-2797) and its Active Metabolite (CHR-79888)
| Compound | Target Aminopeptidase | IC50 (nM) |
| Tosedostat (CHR-2797) | Leucine Aminopeptidase (LAP) | 100 |
| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 | |
| Aminopeptidase N (APN) | 220 | |
| Aminopeptidase B | >1000 | |
| PILSAP | >5000 | |
| MetAP-2 | >30000 | |
| CHR-79888 | LTA4 Hydrolase | 8 |
Table 2: In Vitro Anti-proliferative Activity of Tosedostat (CHR-2797)
| Cell Line | IC50 (nM) |
| U-937 | 10 |
| HL-60 | 30 |
| KG-1 | 15 |
| GDM-1 | 15 |
| HuT 78 | >10000 |
| Jurkat E6-1 | >10000 |
Experimental Protocols
Protocol 1: In Vitro Aminopeptidase Activity Assay
This protocol is adapted from a general method for determining aminopeptidase activity using a fluorogenic substrate.
-
Reagents:
-
Purified recombinant aminopeptidase (e.g., APN)
-
Tosedostat (CHR-2797) stock solution (in DMSO)
-
Assay Buffer (e.g., 0.125 M Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., Ala-AMC for APN)
-
3% (v/v) Acetic Acid (Stop Solution)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of Tosedostat in Assay Buffer.
-
In a 96-well plate, add 20 µL of each Tosedostat dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 40 µL of the enzyme solution (e.g., 1:8000 dilution of APN) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 40 µL of the substrate solution (final concentration, e.g., 60 µM Ala-AMC) to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of 3% (v/v) acetic acid to each well.
-
Measure the fluorescence on a microplate reader (e.g., excitation 355 nm, emission 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Calculate the percentage of inhibition for each Tosedostat concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tosedostat (CHR-2797) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Tosedostat in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the Tosedostat dilutions to the respective wells. Include a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each Tosedostat concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
overcoming limitations of using Aminopeptidase-IN-1 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of using Aminopeptidase-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine aminopeptidase (P-LAP) or oxytocinase.[1] IRAP is a zinc-metalloprotease belonging to the M1 family of aminopeptidases.[2][3] this compound is utilized in research to investigate the physiological roles of IRAP, particularly in studies related to cognitive and memory impairments.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an inhibitor of the enzymatic activity of IRAP.[1] IRAP is a transmembrane enzyme that cleaves N-terminal amino acids from various peptide hormones, including oxytocin, vasopressin, and angiotensin IV. By inhibiting IRAP, this compound prevents the degradation of these peptides, thereby prolonging their signaling effects. The benzopyran scaffold, common to inhibitors like HFI-419, is a key structural feature for its inhibitory activity.
Q3: I am observing no effect or a reduced effect of this compound in my cell-based assay. What are the possible causes?
A3: Several factors could contribute to a lack of efficacy in a cellular context:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Compound Instability: this compound may be unstable in the aqueous environment of cell culture media and could degrade over the course of the experiment.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Incorrect Concentration: The concentration used may be too low to elicit a response.
-
Cell Type Specificity: The expression and functional importance of IRAP can vary between different cell types.
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to two years. Once dissolved in DMSO, the stock solution is stable for up to two weeks at 4°C or for up to six months at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation in Aqueous Solutions
Symptoms:
-
Visible precipitate or cloudiness after diluting the DMSO stock solution into aqueous buffer or cell culture medium.
-
Inconsistent or lower-than-expected experimental results.
Possible Causes:
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate.
-
Low Aqueous Solubility: Many organic small molecules have limited solubility in aqueous environments.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in the buffer can affect the solubility of the compound.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Stock Solution Preparation | Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (e.g., 37°C water bath) or brief sonication. |
| 2 | Perform Serial Dilutions in DMSO | Before diluting into your final aqueous buffer, perform intermediate serial dilutions in 100% DMSO. This reduces the "solvent shock" when transferring to the aqueous phase. |
| 3 | Gradual Addition to Aqueous Solution | Add the final DMSO-diluted inhibitor dropwise to the aqueous buffer or medium while gently vortexing or stirring. This allows for better mixing and reduces the chance of precipitation. |
| 4 | Test Different Buffers | If precipitation persists, test the solubility in different physiological buffers with varying pH and salt concentrations. |
| 5 | Final DMSO Concentration | Ensure the final concentration of DMSO in your cell-based assay is low (typically ≤0.5%) to avoid cytotoxicity. Include a vehicle control with the same final DMSO concentration in your experiments. |
Problem 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate experiments.
-
Inability to reproduce previously observed effects.
Possible Causes:
-
Compound Degradation: The inhibitor may be unstable in the experimental conditions (e.g., prolonged incubation at 37°C).
-
Inaccurate Pipetting: Errors in preparing dilutions can lead to significant variations in the final concentration.
-
Cell Passage Number and Health: Changes in cell characteristics with increasing passage number or poor cell health can affect their response to treatment.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Use Freshly Prepared Solutions | Prepare working solutions of this compound fresh for each experiment from a frozen DMSO stock. Avoid using old or repeatedly freeze-thawed solutions. |
| 2 | Verify Pipette Accuracy | Regularly calibrate and check the accuracy of your pipettes. Use appropriate pipette sizes for the volumes being dispensed. |
| 3 | Standardize Cell Culture Conditions | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability to ensure the health of your cultures. |
| 4 | Include Proper Controls | Always include a positive control (a known IRAP inhibitor if available), a negative control (untreated cells), and a vehicle control (cells treated with the same final concentration of DMSO). |
Problem 3: Suspected Off-Target Effects
Symptoms:
-
Observing unexpected or paradoxical biological effects that are not consistent with the known function of IRAP.
-
Effects are observed at high concentrations of the inhibitor.
Possible Causes:
-
Lack of Specificity: While benzopyran-based inhibitors like HFI-419 have shown high selectivity for IRAP over other aminopeptidases such as APN, ERAP1, and ERAP2, off-target effects on other proteins cannot be entirely ruled out, especially at higher concentrations.
-
Inhibition of Homologous Enzymes: The M1 aminopeptidase family has several members with conserved active sites, which can lead to cross-reactivity with some inhibitors.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Perform Dose-Response Experiments | Determine the lowest effective concentration of this compound that produces the desired effect. Use concentrations around the reported Ki value (7.7 μM) as a starting point. |
| 2 | Use a Structurally Unrelated Inhibitor | If possible, confirm your findings using a different, structurally unrelated IRAP inhibitor to ensure the observed phenotype is due to IRAP inhibition and not an off-target effect of the chemical scaffold. |
| 3 | Rescue Experiments | If studying a specific IRAP-mediated process, attempt to "rescue" the phenotype by adding back the product of IRAP activity or downstream signaling molecules. |
| 4 | Target Knockdown/Knockout Controls | The most definitive control is to replicate the key experiments in cells where IRAP has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). The phenotype of IRAP inhibition should mimic the phenotype of IRAP depletion. |
Data Presentation
Table 1: Comparative Inhibitory Potency of Selected IRAP Inhibitors
| Inhibitor | Chemical Class | Target | IC50 / Ki | Selectivity Notes | Reference |
| This compound | Benzopyran | IRAP | Ki: 7.7 μM | Selectivity profile not extensively published, but related benzopyrans show high selectivity. | |
| HFI-419 | Benzopyran | IRAP | Ki: 420 nM | Highly selective against APN, ERAP1, ERAP2, and LTA4H. | |
| HFI-437 | Quinoline | IRAP | Ki: 20 nM | High selectivity against other aminopeptidases. | |
| Compound 6 | 3,4-Diaminobenzoic Acid Derivative | IRAP | IC50: 2.1 μM | Inactive against ERAPs up to 100 μM. | |
| Compound 7 | 3,4-Diaminobenzoic Acid Derivative | IRAP | IC50: 105 nM | Reduced selectivity compared to Compound 6. | |
| AL-11 | β-homoamino acid peptidomimetic | IRAP | Ki: 7.6 nM | 5-fold higher affinity than Angiotensin IV. | |
| HA08 | Macrocyclic peptidomimetic | IRAP | Ki: 3.3 nM | High selectivity over APN, ERAP1, and ERAP2. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight: 356.33 g/mol ).
-
Dissolution in DMSO:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).
-
-
Preparation of Working Solutions for Cell-Based Assays:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to an intermediate concentration (e.g., 1 mM).
-
Slowly add the required volume of the intermediate DMSO stock to your pre-warmed cell culture medium while gently mixing to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: In Vitro IRAP Inhibition Assay (Fluorogenic Substrate)
Materials:
-
Recombinant human IRAP enzyme
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0)
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
This compound (prepared as described in Protocol 1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant IRAP enzyme to the desired working concentration (e.g., 1 nM) in pre-warmed assay buffer.
-
Prepare a stock solution of Leu-AMC in DMSO and dilute it to the working concentration (e.g., 50 μM) in assay buffer.
-
Prepare a dilution series of this compound in DMSO, and then dilute into assay buffer to achieve the final desired concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the diluted recombinant IRAP enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the Leu-AMC substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: IRAP signaling and point of inhibition.
Caption: General experimental and troubleshooting workflow.
References
Validation & Comparative
A Comparative Guide to Aminopeptidase-IN-1 and Other IRAP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aminopeptidase-IN-1 with other prominent inhibitors of Insulin-Regulated Aminopeptidase (IRAP). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection of appropriate research tools.
Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase, has emerged as a significant therapeutic target for a range of conditions, including cognitive disorders, immune dysregulation, and fibrosis. The development of potent and selective IRAP inhibitors is a key area of research. This guide focuses on this compound and provides a comparative analysis against other well-characterized IRAP inhibitors.
Performance Comparison of IRAP Inhibitors
The efficacy of an IRAP inhibitor is determined by its potency (Ki and IC50 values) and its selectivity against other related M1 aminopeptidases, such as Aminopeptidase N (APN), Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and ERAP2. The following table summarizes the available quantitative data for this compound and other notable IRAP inhibitors.
| Inhibitor | Type | IRAP Ki | IRAP IC50 | Selectivity Profile |
| This compound | Small Molecule | 7.7 µM[1] | Not Available | Not Available |
| HFI-419 | Small Molecule | 0.42 µM (420 nM)[2] | Not Available | Selective for IRAP over APN, ERAP1, ERAP2, and LTA4H[3][4] |
| HA-08 | Peptidomimetic | 3.3 nM[5] | 18 nM | Selective for IRAP over APN |
| DG026 | Phosphinic Pseudopeptide | Not Available | 115-fold selective for IRAP over ERAP1 and 23-fold over ERAP2 | Highly selective for IRAP |
| AL-11 | Peptidomimetic | 27.5 nM | Not Available | ~200-fold selective for IRAP over APN |
| Firibastat (active form EC33) | Small Molecule Prodrug | 200 nM | Not Available | Specific for Aminopeptidase A (APA) |
Note: Direct comparison of Ki and IC50 values should be approached with caution as they can be influenced by the specific experimental conditions of the assays in which they were determined.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for comparative analysis. Below are detailed methodologies for common assays used in the characterization of IRAP inhibitors.
In Vitro IRAP Inhibition Assay using a Fluorogenic Substrate
This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of compounds against IRAP.
Principle: The assay measures the enzymatic activity of IRAP through the cleavage of a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). Cleavage of the substrate releases the fluorescent aminomethylcoumarin (AMC) group, and the rate of increase in fluorescence is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Recombinant human IRAP enzyme
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound stock solution in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of recombinant IRAP enzyme to each well.
-
Add the various concentrations of the test compound to the wells containing the enzyme. Include a control well with enzyme and buffer only (no inhibitor) and a blank well with buffer only.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the Leu-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) with an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
HPLC-Based Assay for Natural Substrate Degradation
This method assesses the ability of an inhibitor to block the degradation of a natural peptide substrate of IRAP, such as vasopressin.
Principle: The assay quantifies the amount of intact substrate remaining after incubation with IRAP in the presence and absence of an inhibitor. High-performance liquid chromatography (HPLC) is used to separate and measure the substrate and its degradation products.
Materials:
-
Recombinant human IRAP enzyme
-
Natural peptide substrate (e.g., vasopressin)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
Test compounds (inhibitors)
-
Quenching solution (e.g., 0.5% v/v trifluoroacetic acid - TFA)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In separate tubes, incubate a fixed concentration of the peptide substrate with a fixed concentration of IRAP enzyme in the presence of different concentrations of the test inhibitor. Include a control reaction with no inhibitor.
-
Incubate the reactions at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution like TFA.
-
Analyze the samples by HPLC to separate the intact substrate from any degradation products.
-
Quantify the peak area corresponding to the intact substrate in each sample.
-
Calculate the percentage of substrate degradation for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To understand the cellular context of IRAP inhibition, it is essential to visualize its role in key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and development of specific inhibitors for insulin-regulated aminopeptidase as a new class of cognitive enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IRAP Inhibitors: Aminopeptidase-IN-1 vs. HFI-419 in Cognitive Enhancement Research
For researchers, scientists, and drug development professionals, the inhibition of insulin-regulated aminopeptidase (IRAP) has emerged as a promising strategy for cognitive enhancement. This guide provides a comparative analysis of two such inhibitors: Aminopeptidase-IN-1 and HFI-419. While both compounds target IRAP, the available research data on their efficacy in cognitive assays differs significantly, with a substantial body of evidence supporting the pro-cognitive effects of HFI-419.
At a Glance: Comparative Data
The following table summarizes the key known characteristics of this compound and HFI-419. A significant disparity in publicly available experimental data is evident.
| Feature | This compound | HFI-419 |
| Target | Insulin-Regulated Aminopeptidase (IRAP)[1][2][3] | Insulin-Regulated Aminopeptidase (IRAP)[4] |
| Inhibitory Potency (Ki) | 7.7 μM[1] | 420 nM |
| Reported Cognitive Effects | Stated to be for research in cognitive and memory impairments, but no specific in vivo data is publicly available. | Enhances memory in novel object recognition and spontaneous alternation tasks. |
| Mechanism of Action | Potent IRAP inhibitor. | Allosteric, non-competitive inhibitor of IRAP that locks the enzyme in a semi-open, less active conformation. |
| Signaling Pathway Involvement | Presumed to involve the IRAP/GLUT4 pathway, but no specific studies are available. | Enhances glucose uptake in hippocampal neurons via the GLUT4 transporter, a mechanism linked to increased dendritic spine density. |
| Administration Route in Studies | Not specified in available literature. | Intracerebroventricular (i.c.v.) administration in rodent models. |
In-Depth Analysis: HFI-419
HFI-419 is a well-characterized, non-peptide, small-molecule inhibitor of IRAP that has demonstrated significant cognitive-enhancing effects in preclinical studies.
Signaling Pathway of HFI-419
HFI-419's mechanism of action is believed to involve the modulation of glucose uptake in neurons through the insulin-responsive glucose transporter GLUT4. By inhibiting IRAP, HFI-419 is thought to facilitate the translocation of GLUT4 to the neuronal membrane, thereby increasing glucose availability and supporting synaptic plasticity and memory formation.
Caption: Signaling pathway of HFI-419 in neurons.
Experimental Evidence for HFI-419 in Cognitive Assays
1. Novel Object Recognition (NOR) Test: This assay assesses recognition memory.
-
Methodology:
-
Habituation: Rodents are individually habituated to an empty open-field arena.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set period. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rodent is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
-
Results: Intracerebroventricular administration of HFI-419 has been shown to significantly improve performance in the NOR task in rats.
2. Spontaneous Alternation Task (Y-Maze): This test evaluates spatial working memory.
-
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: A rodent is placed at the end of one arm and allowed to freely explore the maze for a defined period. The sequence of arm entries is recorded.
-
Data Analysis: An alternation is defined as consecutive entries into all three different arms. The percentage of spontaneous alternation is calculated as (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage indicates better spatial working memory.
-
-
Results: HFI-419 administration has been demonstrated to enhance performance in the spontaneous alternation task in rats.
Caption: Experimental workflows for cognitive assays used to evaluate HFI-419.
This compound: A Note on Available Data
While commercially available and marketed for research into cognitive and memory impairments, this compound currently lacks published, peer-reviewed studies demonstrating its efficacy in cognitive assays. Its identification as a potent IRAP inhibitor with a Ki of 7.7 μM suggests it holds potential as a research tool. However, without in vivo data, a direct comparison of its cognitive-enhancing effects with HFI-419 is not possible at this time. Researchers interested in this compound should be aware of the current absence of performance data in the public domain.
Conclusion
For researchers seeking a well-documented IRAP inhibitor with proven cognitive-enhancing effects in preclinical models, HFI-419 stands out as a compound with a solid foundation of experimental evidence. Its mechanism of action, tied to neuronal glucose uptake, provides a clear pathway for further investigation. This compound, while a potent IRAP inhibitor, represents an earlier stage of investigation, requiring comprehensive in vivo studies to validate its potential as a cognitive enhancer. Future research will be crucial to determine if this compound can match or exceed the pro-cognitive profile of HFI-419.
References
Validating the Effects of Aminopeptidase-IN-1 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Aminopeptidase-IN-1, a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), with data from ERAP1 knockout (KO) models. By presenting supporting experimental data, detailed protocols, and visual diagrams, this document serves as a comprehensive resource for validating the on-target effects of this inhibitor and understanding its biological implications.
Introduction to ERAP1 and this compound
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells.[2] Dysregulation of ERAP1 activity has been linked to various autoimmune diseases and cancer.
This compound (also referred to as ERAP1-IN-1) is a competitive inhibitor of ERAP1. Validating that the cellular effects of this compound are specifically due to its inhibition of ERAP1 is critical for its development as a research tool and potential therapeutic agent. The gold standard for such validation is to compare the phenotypic and molecular changes induced by the inhibitor with those observed in a genetic knockout model where the target protein is absent.
Comparative Data: this compound vs. ERAP1 Knockout
The following tables summarize quantitative data from studies comparing the effects of ERAP1 inhibition by small molecules with ERAP1 knockout models. The primary focus of these comparisons is on the immunopeptidome, the repertoire of peptides presented by MHC class I molecules.
Table 1: Comparison of Immunopeptidome Changes
| Feature | This compound Treatment | ERAP1 Knockout (KO) | Key Findings & References |
| Total MHC Class I Surface Expression | No significant change in some cell lines; may be cell-type dependent. | No significant change in some cell lines; may be cell-type dependent. | Inhibition or knockout of ERAP1 does not necessarily abrogate overall MHC-I presentation but rather alters the presented peptide cargo. |
| Peptide Length Distribution | Allosteric inhibitors may not affect peptide length distribution as dramatically as knockout. | Substantial shift towards longer peptides. | Genetic knockout leads to a more pronounced accumulation of longer peptide precursors. The effect of inhibitors can be more nuanced depending on their mechanism of action (competitive vs. allosteric). |
| Peptide Sequence Motifs | Skewed peptide repertoire in terms of sequence motifs and HLA allele utilization. | Altered N-terminal amino acid composition of presented peptides. | Both inhibitor and knockout alter the sequence of presented peptides, but the specific changes can differ, highlighting subtle mechanistic distinctions. |
| MHC-I Binding Affinity of Presented Peptides | Enhanced average predicted MHC-I binding affinity in some contexts. | Altered repertoire of presented peptides with varying affinities. | ERAP1 activity can be destructive for many potential high-affinity epitopes; its inhibition can paradoxically increase the presentation of some high-affinity peptides. |
| Overlap of Altered Peptides | A significant portion of differentially presented peptides are unique compared to the knockout condition. | A significant portion of differentially presented peptides are unique compared to the inhibitor-treated condition. | While both interventions target ERAP1, they result in distinct immunopeptidomes, suggesting different downstream consequences on T-cell recognition. |
Table 2: Impact on Cellular Processes
| Cellular Process | This compound Treatment | ERAP1 Knockout (KO) | Key Findings & References |
| Proteome Alterations | Significant alterations in pathways related to metabolism and cellular stress. | Significant alterations in pathways related to metabolism and cellular stress. | Disruption of ERAP1 function, either pharmacologically or genetically, has broader effects on cellular homeostasis beyond the immunopeptidome. |
| Reactive Oxygen Species (ROS) | Reduced ROS levels in A375 melanoma cells. | Reduced ROS levels in A375 melanoma cells. | ERAP1 function may be linked to the ER's capacity to handle redox challenges. |
| Cytokine Receptor Shedding | Expected to inhibit shedding of cytokine receptors like IL-6R, TNFR1, and IL-1RII. | Reduced shedding of cytokine receptors. | ERAP1 participates in the shedding of several cytokine receptors from the cell surface, a process that would be inhibited by its absence or inhibition. |
| NK Cell Recognition | Impaired recognition of target cells by KIR3DL1-positive NK cells. | Impaired recognition of target cells by KIR3DL1-positive NK cells. | ERAP1 inhibition can alter the interaction between HLA molecules and inhibitory NK cell receptors. |
Experimental Protocols
Immunopeptidomics Analysis of MHC Class I-Associated Peptides
This protocol outlines the key steps for isolating and identifying peptides presented by MHC class I molecules from cells treated with this compound or from ERAP1 KO cells.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., A375 melanoma, HCT-116) to a high density. For inhibitor studies, treat cells with an effective concentration of this compound (e.g., 10 µM) for a sufficient duration (e.g., 6 days) to allow for changes in the immunopeptidome. Use ERAP1 KO cells of the same cell line as a direct comparison.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents (e.g., Triton X-100) and protease inhibitors to preserve the integrity of MHC-peptide complexes.
-
Immunoaffinity Purification: Use an antibody specific for MHC class I molecules (e.g., W6/32) coupled to a solid support (e.g., agarose beads) to capture MHC-peptide complexes from the cell lysate.
-
Peptide Elution: Elute the bound peptides from the MHC molecules using a mild acid solution (e.g., 0.1% trifluoroacetic acid).
-
Peptide Separation and Analysis: Separate the eluted peptides from the larger MHC molecules using size-exclusion filtration. Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify the sequences of the peptides from the mass spectrometry data by searching against a protein database. Quantify the relative abundance of each peptide across the different treatment conditions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to ERAP1 within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 45°C to 69°C) for a fixed duration (e.g., 5 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble ERAP1 remaining in each sample using Western blotting with an ERAP1-specific antibody.
-
Data Analysis: Plot the amount of soluble ERAP1 as a function of temperature for both vehicle- and inhibitor-treated cells. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization of ERAP1.
Visualizing the Impact of ERAP1 Inhibition
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
Comparative Analysis of Aminopeptidase Inhibitor Activity Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminopeptidase inhibitor performance, featuring supporting experimental data. While specific cross-validation data for "Aminopeptidase-IN-1" is not publicly available, this guide utilizes the well-characterized and clinically relevant Aminopeptidase N (APN/CD13) inhibitor, Tosedostat (CHR-2797), as a representative compound to illustrate the comparative analysis of activity in different cancer cell lines.
Aminopeptidase N (APN), also known as CD13, is a cell-surface metalloprotease that plays a crucial role in tumor cell proliferation, invasion, and angiogenesis. Its overexpression in various cancers makes it an attractive target for therapeutic intervention. Tosedostat is an oral aminopeptidase inhibitor that has demonstrated anti-tumor activity in both preclinical and clinical settings. Another notable APN inhibitor is Bestatin, a dipeptide mimetic that has been used in cancer therapy.[1][2] This guide focuses on the cross-validation of Tosedostat's activity to provide a framework for evaluating novel aminopeptidase inhibitors.
Quantitative Analysis of Tosedostat Activity
The inhibitory activity of Tosedostat has been evaluated across a panel of cancer cell lines, revealing a range of sensitivities. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound in different cell lines. A lower IC50 value indicates a higher potency.
| Cell Line | Cancer Type | Tosedostat IC50 (nM) | Reference |
| U-937 | Histiocytic Lymphoma | 10 | [3][4] |
| HL-60 | Acute Promyelocytic Leukemia | 30 | [3] |
| KG-1 | Acute Myelogenous Leukemia | 15 | |
| GDM-1 | Myelomonocytic Leukemia | 15 | |
| HuT 78 | Cutaneous T-cell Lymphoma | >10,000 | |
| Jurkat E6-1 | Acute T-cell Leukemia | >10,000 |
Experimental Protocols
To ensure the reproducibility and validity of cross-validation studies, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key activities of aminopeptidase inhibitors.
Cell Viability Assay (WST-1 Assay)
This assay determines the effect of the inhibitor on cell proliferation.
1. Cell Seeding:
-
Culture cancer cell lines (e.g., THP-1, MCF-7, DU-145) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the aminopeptidase inhibitor (e.g., Tosedostat) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the inhibitor).
-
Incubate the plates for 48 hours.
3. WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C in a CO2 incubator.
4. Absorbance Measurement:
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Aminopeptidase Activity Assay (Fluorometric)
This assay measures the direct inhibitory effect of the compound on APN enzymatic activity.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Substrate: Prepare a stock solution of a fluorogenic APN substrate, such as L-Alanine-7-amido-4-methylcoumarin (Ala-AMC), in DMSO. Dilute the stock solution in the assay buffer to the desired working concentration.
-
Inhibitor: Prepare a series of dilutions of the aminopeptidase inhibitor.
-
Enzyme: Use either purified recombinant APN or cell lysates containing APN activity.
2. Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
3. Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
4. Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the inhibitor concentration.
-
Determine the IC50 value for enzyme inhibition using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
Understanding the signaling pathways affected by APN inhibition and the experimental workflow for inhibitor testing is crucial for interpreting the results.
Caption: Aminopeptidase N signaling pathway and the effect of inhibitors.
Caption: Workflow for cross-validating aminopeptidase inhibitor activity.
Inhibition of APN by molecules like Tosedostat can lead to an amino acid deprivation response (AADR) in cancer cells, ultimately triggering apoptosis. The differential sensitivity of various cell lines to Tosedostat highlights the importance of cross-validation in identifying patient populations that are most likely to respond to a given therapy. The methodologies and comparative data presented in this guide offer a robust framework for the preclinical evaluation of novel aminopeptidase inhibitors.
References
Aminopeptidase-IN-1 efficacy compared to angiotensin IV
An Objective Comparison of Angiotensin IV and Other Key Aminopeptidase Inhibitors
Introduction
This guide provides a detailed comparison of the efficacy of Angiotensin IV with other notable aminopeptidase inhibitors. As "Aminopeptidase-IN-1" does not correspond to a publicly documented research compound, this guide will focus on comparing Angiotensin IV to a selection of well-characterized inhibitors of aminopeptidases within the renin-angiotensin system (RAS). This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a side-by-side look at the biochemical potency and physiological effects of these compounds, supported by experimental data and detailed protocols.
Angiotensin IV (Ang IV) is a bioactive hexapeptide fragment of Angiotensin II. Its primary recognized target is the insulin-regulated aminopeptidase (IRAP), also known as the AT4 receptor.[1] Inhibition of IRAP by Ang IV has been linked to cognitive enhancement and may play a role in regulating blood pressure.[2][3] This guide will compare Ang IV with inhibitors of IRAP, as well as inhibitors of Aminopeptidase A (APA) and Aminopeptidase N (APN), enzymes that are also critically involved in the processing of angiotensin peptides.
Comparative Efficacy of Aminopeptidase Inhibitors
The following table summarizes the in vitro potency of Angiotensin IV and other selected aminopeptidase inhibitors against their primary targets. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key indicators of a compound's efficacy at the molecular level.
| Inhibitor/Compound | Primary Target Enzyme | Inhibitory Potency (Ki / IC50) | Key Reported Effects |
| Angiotensin IV | Insulin-Regulated Aminopeptidase (IRAP) / AT4 Receptor | Ki: ~26-62 nM; IC50: ~32 nM[1] | Enhances cognitive function (learning and memory) |
| HFI-419 | Insulin-Regulated Aminopeptidase (IRAP) | - | Improves glucose tolerance in obese rats |
| AL-11 | Insulin-Regulated Aminopeptidase (IRAP) | Ki: ~50 nM (for IRAP) | High affinity and metabolically stable IRAP inhibitor |
| AL-40 (IVDE77) | Insulin-Regulated Aminopeptidase (IRAP) | Ki: 1.7 nM | >30-fold higher affinity than Ang IV for IRAP |
| LVV-hemorphin-7 | Insulin-Regulated Aminopeptidase (IRAP) | IC50: 140 nM | Enhances memory |
| Firibastat (RB150) | Aminopeptidase A (APA) | - | Orally active prodrug, reduces blood pressure in hypertensive rat models |
| EC33 | Aminopeptidase A (APA) | - | Selective APA inhibitor, antihypertensive effects when administered centrally |
| Bestatin | Aminopeptidase N (APN) | - | Antitumor properties |
| Tosedostat | Aminopeptidase N (APN) | - | Antitumor properties |
| Amastatin | Aminopeptidase N (APN) | Ki: 12.48 µM | Competitive inhibitor of APN |
Signaling Pathways and Experimental Workflows
To visualize the interactions of these inhibitors within the renin-angiotensin system and the general process of their evaluation, the following diagrams are provided.
Caption: The Renin-Angiotensin System and points of enzymatic inhibition.
Caption: Generalized workflow for screening and characterizing aminopeptidase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Aminopeptidase Activity Assay (Fluorometric)
This protocol is a generalized method for measuring aminopeptidase activity and its inhibition using a fluorogenic substrate.
-
Principle: The enzyme cleaves a specific amino acid from a synthetic substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The rate of increase in fluorescence is proportional to the enzyme's activity.
-
Materials:
-
Purified or recombinant aminopeptidase (e.g., IRAP, APA, APN).
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for APN).
-
Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5).
-
Test inhibitors (e.g., Angiotensin IV) and a known selective inhibitor for the target enzyme.
-
96-well black microtiter plate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorogenic substrate in Assay Buffer. Prepare serial dilutions of the test inhibitor and the known inhibitor.
-
Enzyme Preparation: Dilute the enzyme stock in ice-cold Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the measurement period.
-
Assay Setup: To the wells of the 96-well plate, add the enzyme solution, followed by either the test inhibitor at various concentrations or buffer (for control). Include a "no enzyme" control for background fluorescence.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 368/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of an unlabeled compound (like Angiotensin IV) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor (e.g., IRAP).
-
Principle: The amount of radiolabeled ligand bound to the receptor decreases as the concentration of the competing unlabeled ligand increases. This displacement is used to calculate the inhibitor's affinity for the receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293T cells transfected with IRAP).
-
Radiolabeled ligand (e.g., [¹²⁵I]Nle¹-Angiotensin IV).
-
Unlabeled test compound (competitor).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Assay Setup: The assay is performed in microcentrifuge tubes or a 96-well plate. Each reaction contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Nonspecific Binding: A set of reactions containing a high concentration of an unlabeled specific ligand is included to determine nonspecific binding.
-
Incubation: The reaction mixtures are incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed quickly with ice-cold wash buffer to remove any nonspecifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting nonspecific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
-
In Vivo Hypertension Model (DOCA-Salt)
This is a widely used animal model to induce hypertension and evaluate the antihypertensive effects of test compounds.
-
Principle: Unilateral nephrectomy combined with administration of a mineralocorticoid (deoxycorticosterone acetate, DOCA) and a high-salt diet induces volume-dependent hypertension in rats.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week.
-
Surgery (Uninephrectomy): Rats are anesthetized, and the left kidney is surgically removed through a flank incision. The animals are allowed to recover for 1-2 weeks.
-
Induction of Hypertension:
-
Drinking water is replaced with a 1% NaCl solution.
-
DOCA is administered subcutaneously (e.g., 25-40 mg/kg) twice weekly for a period of 4-6 weeks.
-
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are monitored non-invasively throughout the study using the tail-cuff method.
-
Drug Administration: Once hypertension is established (typically after 4 weeks), animals are treated with the test compound (e.g., oral administration of Firibastat) or vehicle.
-
Data Collection: Blood pressure is measured at multiple time points after drug administration to evaluate the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Changes in blood pressure are compared between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA).
-
In Vivo Cognitive Function Model (Novel Object Recognition Test)
This test assesses recognition memory in rodents, which is sensitive to hippocampal function.
-
Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. A preference for the novel object indicates that the animal remembers the familiar object.
-
Animal Model: Mice (e.g., C57BL/6J).
-
Apparatus: An open-field arena and two sets of identical, non-fear-inducing objects.
-
Procedure:
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2): Two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing (Day 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 10 minutes).
-
Drug Administration: The test compound (e.g., Angiotensin IV) or vehicle can be administered before the training session or before the testing session to evaluate its effect on memory acquisition or consolidation/retrieval, respectively.
-
Data Analysis:
-
A discrimination index is calculated, often as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates a preference for the novel object and intact recognition memory.
-
The indices are compared between treatment groups using statistical analysis.
-
-
References
Assessing the Specificity of Aminopeptidase-IN-1 for IRAP: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for accurately probing the function of a target enzyme and for developing novel therapeutics. This guide provides an objective comparison of Aminopeptidase-IN-1, an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with other known IRAP inhibitors. The comparative analysis is supported by experimental data on inhibitor potency and selectivity against closely related aminopeptidases.
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a zinc-dependent M1 family aminopeptidase.[1][2] It plays a crucial role in various physiological processes, including the regulation of peptide hormones like oxytocin and vasopressin, glucose transporter (GLUT4) trafficking, and antigen presentation.[1][3][4] Given its involvement in cognitive functions, IRAP has emerged as a promising therapeutic target for memory and cognitive disorders. The development of specific inhibitors is paramount to dissecting its biological roles and for therapeutic applications. This guide focuses on this compound and compares its specificity profile with other prominent small molecule and peptide-based IRAP inhibitors.
Comparative Analysis of IRAP Inhibitor Specificity
The efficacy of an enzyme inhibitor is defined not only by its potency towards the target but also by its selectivity against off-target enzymes, especially those that are structurally homologous. IRAP shares significant sequence and structural similarity with other M1 aminopeptidases such as Aminopeptidase N (APN), Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and ERAP2. Cross-reactivity with these enzymes can lead to confounding experimental results and potential side effects in therapeutic applications.
This compound (also referred to as compound 16o) has been identified as a potent inhibitor of IRAP with a Ki value of 7.7 μM. To provide a clear comparison, the table below summarizes the inhibitory potency (Ki or IC50 values) of this compound and a selection of alternative inhibitors against IRAP and other homologous aminopeptidases.
| Inhibitor | Type | IRAP | APN | ERAP1 | ERAP2 | LTA4H | Reference |
| This compound | Small Molecule | Ki: 7.7 µM | - | - | - | - | |
| HFI-419 | Small Molecule | Ki: 0.42 µM (420 nM) | High Selectivity | High Selectivity | High Selectivity | High Selectivity | |
| DG026 | Phosphinic Pseudopeptide | IC50: 32 nM | - | 115-fold selective | 23-fold selective | - | |
| HA08 | Macrocyclic Peptide | Ki: 3.3 nM | High Selectivity | - | - | - | |
| AL-11 | Peptide Analogue | Ki: 27.5 nM | ~200-fold selective | - | - | - | |
| Compound 6 (DABA derivative) | Small Molecule | IC50: 2.1 µM | Inactive up to 100µM | Inactive up to 100µM | - | - |
Note: A hyphen (-) indicates that data was not available in the cited sources. Lower Ki or IC50 values indicate higher potency.
Signaling Pathways and Experimental Workflow
To understand the context of IRAP inhibition and the methods used to assess it, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for inhibitor screening.
Caption: Insulin-stimulated translocation of GLUT4/IRAP vesicles to the plasma membrane.
Caption: General workflow for determining inhibitor potency and selectivity.
Experimental Protocols
The determination of inhibitor specificity and potency relies on standardized enzymatic assays. Below is a detailed methodology representative of the experiments cited in the comparative data.
Protocol: In Vitro Aminopeptidase Inhibition Assay
-
Enzyme Source: Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing the full-length human IRAP, APN, ERAP1, or ERAP2 are commonly used. Recombinant soluble forms of the enzymes can also be utilized.
-
Assay Buffer: A typical buffer would be 50 mM HEPES or Tris-HCl, pH 7.4, containing relevant salts (e.g., 100 mM NaCl).
-
Inhibitor Preparation: this compound and other test compounds are dissolved in DMSO to create stock solutions. A serial dilution series is then prepared in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Assay Procedure: a. In a 96- or 384-well microplate, add the enzyme preparation to each well. b. Add the diluted inhibitor solutions to the test wells. For control wells, add an equivalent volume of buffer with DMSO (vehicle control) and a known potent inhibitor (positive control). c. Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature or 37°C to allow for binding. d. Initiate the enzymatic reaction by adding a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) or L-Leucine-p-nitroanilide (L-Leu-pNA). Final substrate concentration should be at or near the Michaelis-Menten constant (Km) for the respective enzyme.
-
Data Acquisition: Monitor the increase in fluorescence (for AMC-based substrates) or absorbance (for pNA-based substrates) over time using a plate reader at an appropriate excitation/emission or absorbance wavelength.
-
Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the progress curves. b. Normalize the rates of the inhibitor-treated wells to the vehicle control wells (% activity). c. Plot the % activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. e. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially if the mechanism of inhibition (e.g., competitive, non-competitive) has been determined.
-
Selectivity Assessment: To assess selectivity, the entire protocol is repeated for each of the homologous aminopeptidases (APN, ERAP1, ERAP2, etc.). The ratio of IC50 or Ki values for the off-target enzymes versus the target enzyme (IRAP) provides a quantitative measure of selectivity.
Conclusion
While this compound is a known potent inhibitor of IRAP, a comprehensive assessment of its specificity requires further quantitative data on its activity against other M1 family aminopeptidases. The comparative data presented here highlights that other inhibitors, such as the small molecule HFI-419 and the peptidomimetic DG026, have demonstrated high selectivity for IRAP over its close homologs ERAP1 and ERAP2. For researchers investigating the specific roles of IRAP, selecting an inhibitor with a well-characterized and narrow specificity profile is crucial. Therefore, while this compound is a valuable tool, inhibitors like HFI-419 or DG026 may be preferred for studies demanding high confidence in IRAP-specific effects, pending a more complete selectivity profile for this compound. The provided protocols offer a robust framework for researchers to conduct their own comparative assessments.
References
A Comparative Analysis of Aminopeptidase-IN-1 and Other Cognitive Enhancers for Researchers and Drug Development Professionals
A deep dive into the mechanisms, efficacy, and experimental validation of emerging and established cognitive enhancers, providing a comparative framework for future research and development.
This guide offers a comprehensive comparison of Aminopeptidase-IN-1, a novel cognitive enhancer targeting insulin-regulated aminopeptidase (IRAP), with other major classes of cognitive enhancers: ampakines, NMDA receptor modulators, and cholinesterase inhibitors. This analysis is designed for researchers, scientists, and drug development professionals, providing a detailed overview of their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols used to evaluate them.
At a Glance: Comparative Efficacy of Cognitive Enhancers
The following table summarizes the performance of different classes of cognitive enhancers in common preclinical models of learning and memory. It is important to note that direct head-to-head studies are limited, and data is often collated from different experiments. The reported efficacy can vary based on the specific compound, dosage, and experimental conditions.
| Cognitive Enhancer Class | Key Target | Morris Water Maze (Spatial Learning) | Novel Object Recognition (Recognition Memory) | Long-Term Potentiation (LTP) (Synaptic Plasticity) |
| Aminopeptidase Inhibitors (e.g., this compound) | Insulin-Regulated Aminopeptidase (IRAP) | Improved performance in animal models[1] | Significant improvement in recognition memory[1][2] | Facilitates LTP[3] |
| Ampakines | AMPA Receptors | Enhanced learning and memory | Improved performance in some studies | Potent facilitation of LTP[4] |
| NMDA Receptor Modulators | NMDA Receptors | Improved spatial learning | Enhanced recognition memory | Critical for LTP induction |
| Cholinesterase Inhibitors (e.g., Donepezil) | Acetylcholinesterase (AChE) | Improved performance in dementia models | Improved recognition in some models | Modulates synaptic plasticity |
In-Depth Analysis of Cognitive Enhancer Classes
This compound and IRAP Inhibition
This compound belongs to a novel class of cognitive enhancers that act by inhibiting insulin-regulated aminopeptidase (IRAP). IRAP is a zinc-dependent metalloenzyme found in various tissues, including brain regions crucial for memory and learning, such as the hippocampus and amygdala.
Mechanism of Action: The precise mechanism by which IRAP inhibition enhances cognition is still under investigation, but several hypotheses exist. One prominent theory suggests that inhibiting IRAP prevents the breakdown of certain neuropeptides in the brain, such as angiotensin IV and vasopressin, which are known to play a role in memory consolidation. Another proposed mechanism involves the modulation of glucose transporter type 4 (GLUT4) trafficking, leading to increased glucose uptake in active neurons, thereby providing more energy for cognitive processes.
Preclinical Evidence: Preclinical studies using peptide and small-molecule inhibitors of IRAP, the precursors to compounds like this compound, have shown promising results in animal models. These inhibitors have been demonstrated to improve performance in spatial working and recognition memory tasks. For instance, intracerebroventricular administration of an IRAP inhibitor in rats led to a significant improvement in the novel object recognition task.
Signaling Pathway of IRAP Inhibition:
Ampakines: Modulators of Excitatory Neurotransmission
Ampakines are a class of compounds that positively modulate AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the brain.
Mechanism of Action: Ampakines bind to a specific site on the AMPA receptor, slowing its deactivation and/or desensitization. This prolongs the influx of sodium and calcium ions in response to the neurotransmitter glutamate, thereby enhancing the strength of synaptic connections. This enhancement of synaptic transmission is believed to be the basis for their cognitive-enhancing effects.
Preclinical and Clinical Evidence: Ampakines have been shown to facilitate long-term potentiation (LTP), a cellular model of learning and memory, and improve performance in various animal models of cognition. Some ampakines have also been investigated in human clinical trials for conditions such as Alzheimer's disease, schizophrenia, and ADHD, with mixed results.
Signaling Pathway of Ampakines:
NMDA Receptor Modulators
The N-methyl-D-aspartate (NMDA) receptor is another critical player in synaptic plasticity and learning. Modulators of this receptor, both positive and negative, have been investigated for their cognitive-enhancing potential.
Mechanism of Action: NMDA receptors are unique in that their activation requires both glutamate binding and depolarization of the postsynaptic membrane to relieve a magnesium block. This "coincidence detection" property is fundamental to the induction of LTP. Positive modulators enhance NMDA receptor function, while some negative modulators, by acting on specific subunits, can also paradoxically improve cognitive function by reducing excitotoxicity or enhancing the signal-to-noise ratio of synaptic transmission.
Preclinical and Clinical Evidence: NMDA receptor modulators have been extensively studied in various animal models, demonstrating effects on learning and memory. Clinically, memantine, a low-affinity NMDA receptor antagonist, is approved for the treatment of moderate-to-severe Alzheimer's disease.
Signaling Pathway of NMDA Receptor Modulation:
Cholinesterase Inhibitors
Cholinesterase inhibitors are a well-established class of drugs used to treat the cognitive symptoms of Alzheimer's disease.
Mechanism of Action: These drugs work by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By increasing the levels and duration of action of acetylcholine, they enhance cholinergic neurotransmission, which is known to be important for memory and attention.
Clinical Evidence: Several cholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine, are approved for the treatment of mild to moderate Alzheimer's disease. They have been shown to provide symptomatic relief and a modest improvement in cognitive function in some patients.
Mechanism of Action of Cholinesterase Inhibitors:
Key Experimental Protocols
The evaluation of cognitive enhancers relies on a battery of behavioral and electrophysiological assays. Below are the methodologies for two of the most common behavioral tests and a fundamental technique for assessing synaptic plasticity.
Morris Water Maze
This test is a widely used paradigm for assessing spatial learning and memory in rodents.
Methodology:
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must learn to find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an index of memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition, distance swam, and time spent in the target quadrant during the probe trial.
Experimental Workflow for Morris Water Maze:
Novel Object Recognition Test
This test assesses recognition memory, a form of declarative memory, in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Methodology:
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate.
-
Familiarization/Training Phase: The animal is placed in the arena with two identical objects and allowed to explore them for a set period.
-
Test Phase: After a retention interval (which can be varied to test short-term or long-term memory), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index is calculated to quantify recognition memory.
Experimental Workflow for Novel Object Recognition:
Long-Term Potentiation (LTP) Measurement
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
Methodology:
-
Preparation: Acute brain slices, typically from the hippocampus, are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiology:
-
A stimulating electrode is placed to activate a pathway of synaptic connections (e.g., Schaffer collaterals in the hippocampus).
-
A recording electrode is placed to measure the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the target neurons (e.g., CA1 pyramidal neurons).
-
A baseline synaptic response is established by delivering single pulses of stimulation.
-
LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
-
Data Analysis: The magnitude and duration of the potentiation of the fEPSP slope or amplitude after HFS are measured and compared to the baseline.
Workflow for LTP Measurement:
Conclusion
The field of cognitive enhancement is rapidly evolving, with novel targets like IRAP offering new therapeutic avenues. While established classes of cognitive enhancers have laid important groundwork, the development of compounds like this compound highlights the potential for more targeted and potentially more effective interventions. This guide provides a foundational comparison to aid researchers and drug developers in navigating this complex landscape. Further head-to-head comparative studies are crucial to fully elucidate the relative merits of these different approaches and to guide the development of the next generation of cognitive enhancers.
References
- 1. Identification and development of specific inhibitors for insulin-regulated aminopeptidase as a new class of cognitive enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a new cognitive enhancer based on inhibition of insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of cognitive enhancers based on inhibition of insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampakines and the threefold path to cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aminopeptidase-IN-1 and Other Key IRAP Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental evaluation of Aminopeptidase-IN-1, a potent inhibitor of Insulin-Regulated Aminopeptidase (IRAP), in comparison to other notable inhibitors.
Introduction
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes, including cognitive function, memory, and glucose uptake. Its involvement in these pathways has made it a significant target for drug discovery, particularly in the context of cognitive and memory impairments. This compound, also identified as compound 16o, has emerged as a potent and selective inhibitor of IRAP. This guide provides a detailed comparison of this compound with other well-characterized IRAP inhibitors, supported by experimental data and protocols to facilitate the reproduction of key findings.
Performance Comparison of IRAP Inhibitors
The inhibitory potency of various compounds against IRAP is a critical parameter for their evaluation. The following table summarizes the reported inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound and other key IRAP inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | Ki / IC50 | Selectivity Profile | Reference |
| This compound (compound 16o) | IRAP | 7.7 µM (Ki) | Selective for IRAP. | [1] |
| Angiotensin IV | IRAP | Nanomolar range (Ki) | Also inhibits other aminopeptidases. | [2] |
| LVV-hemorphin-7 | IRAP | 56 - 620 nM (Ki) | Also inhibits other aminopeptidases. | [3] |
| HFI-419 | IRAP | 420 nM (Ki) | Selective for IRAP over APN, ERAP1, and ERAP2. | [4][5] |
| HA08 | IRAP | 3.3 nM (Ki) | Highly selective for IRAP over APN, ERAP1, and ERAP2 (2000-fold). |
Key Findings with this compound
This compound (compound 16o) is a benzopyran-based inhibitor of human IRAP. A key study systematically explored the structure-activity relationship of a series of these compounds, revealing important determinants for potent and selective IRAP inhibition. The study that characterized this compound demonstrated its potent inhibitory activity with a Ki value of 7.7 µM. This positions it as a valuable research tool for studying the physiological roles of IRAP and for the development of potential therapeutics for cognitive disorders.
Experimental Protocols
Reproducing the key findings for this compound and comparing its performance with other inhibitors requires standardized experimental protocols. Below are detailed methodologies for a typical IRAP inhibition assay.
IRAP Enzymatic Inhibition Assay
This assay determines the inhibitory potency of a compound against IRAP by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human IRAP enzyme
-
Fluorogenic substrate (e.g., Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant human IRAP enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (Leu-AMC) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in a kinetic mode for a specified duration (e.g., 30 minutes).
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Signaling Pathways and Experimental Workflows
IRAP Signaling in Cognitive Function
Inhibition of IRAP is proposed to enhance cognitive function by preventing the degradation of neuropeptides such as angiotensin IV and vasopressin in the brain. This leads to the potentiation of their signaling pathways, which are involved in learning and memory processes.
Caption: Simplified signaling pathway of IRAP in cognitive function.
Workflow for IRAP Inhibitor Screening
The process of identifying and characterizing novel IRAP inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.
Caption: General workflow for the discovery and characterization of IRAP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aminopeptidase-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Aminopeptidase-IN-1, a compound noted for being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for personnel safety and environmental protection.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of the contents and container to an approved waste disposal plant . Do not discharge down the drain or into any water systems.
1. Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes any unused or expired product, contaminated disposable labware (e.g., pipette tips, tubes), and any material used for spill cleanup.
2. Handling Spills:
-
In the event of a spill, collect the spillage promptly.
-
Use an absorbent material to contain the spill.
-
Place all contaminated materials into the designated waste container.
-
Wash the affected area thoroughly after the cleanup is complete.
3. Container Management:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
4. Final Disposal:
-
Arrange for the collection of the waste container by a licensed and approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
